molecular formula C9H11BrClNO B594884 3-(3-Bromophenyl)oxetan-3-amine hydrochloride CAS No. 1332920-63-4

3-(3-Bromophenyl)oxetan-3-amine hydrochloride

カタログ番号: B594884
CAS番号: 1332920-63-4
分子量: 264.547
InChIキー: AVFGETQERDGLCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a high-value chemical intermediate designed for advanced pharmaceutical research and development. The compound features an oxetane ring, a four-membered cyclic ether known to improve the physicochemical and metabolic properties of drug candidates . The presence of the oxetane amine group contributes to its reactivity, making it a versatile scaffold for various chemical transformations, including nucleophilic substitutions and coupling reactions . The 3-bromophenyl moiety serves as a strategic handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling researchers to rapidly generate a diverse array of novel compounds for screening . This makes it particularly valuable in constructing targeted libraries for hit-to-lead optimization campaigns. Its primary research value lies in the synthesis of novel pharmaceuticals, where it is employed as a key building block to modulate properties like solubility, lipophilicity, and metabolic stability in preclinical candidates . As a hydrochloride salt, it offers enhanced stability and improved solubility in various biological assay systems compared to its free base form, facilitating experimental workflows . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

3-(3-bromophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFGETQERDGLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-79-3
Record name 3-Oxetanamine, 3-(3-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-bromophenyl)oxetan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a synthetic organic compound that has garnered significant interest within the field of medicinal chemistry. Structurally, it features a central four-membered oxetane ring, a bromophenyl group, and a primary amine, which is protonated to form the hydrochloride salt. This compound is frequently categorized as a "Protein Degrader Building Block," indicating its primary utility as a molecular scaffold in the synthesis of more complex therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs) and other molecular glues.[]

The strategic incorporation of the oxetane motif is a modern design element in drug discovery, often employed to modulate physicochemical properties such as solubility and metabolic stability. The presence of a bromine atom on the phenyl ring provides a handle for further chemical modifications, for instance, through cross-coupling reactions, making it a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details relevant experimental protocols for their determination, and illustrates its potential application in the context of targeted protein degradation.

Physicochemical Properties

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₉H₁₁BrClNO[2]
Molecular Weight 264.55 g/mol [2]
CAS Number 1332765-79-3[2]
Appearance White to off-white solid/powderSupplier Data
Purity Typically ≥95%Supplier Data
Melting Point Not reported (Predicted)N/A
Boiling Point Not reported (Predicted)N/A
Solubility Soluble in DMSO and Methanol. The hydrochloride salt form is expected to enhance aqueous solubility.General chemical knowledge
pKa (Predicted) 7.5 - 8.5 (for the primary amine)Based on similar structures
logP (Predicted) 1.5 - 2.5Based on similar structures

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amine hydrochloride compounds are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), mortar and pestle.

  • Procedure:

    • A small amount of the dry crystalline this compound is finely ground using a mortar and pestle.

    • The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 10°C/minute) to determine an approximate melting range.

    • The measurement is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/minute.

    • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Solubility is a critical parameter influencing a drug's bioavailability.

  • Apparatus: Analytical balance, vials, magnetic stirrer, orbital shaker, pH meter, HPLC or UV-Vis spectrophotometer.

  • Procedure (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

    • The resulting suspension is agitated in a temperature-controlled environment (e.g., 25°C) using a magnetic stirrer or orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.

  • Apparatus: Potentiometric titrator or a pH meter with a calibrated electrode, burette, stirrer.

  • Procedure (Potentiometric Titration):

    • A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a co-solvent system if necessary.

    • The solution is placed in a thermostated vessel and stirred continuously.

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, where 50% of the amine has been neutralized.

LogP Determination

The logarithm of the partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity.

  • Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrumentation (HPLC or UV-Vis).

  • Procedure (Shake-Flask Method):

    • n-Octanol and water (or a buffer of a specific pH, typically 7.4 for LogD) are mutually saturated by vigorous mixing followed by separation.

    • A known concentration of this compound is dissolved in the aqueous phase.

    • A known volume of this aqueous solution is mixed with an equal volume of the saturated n-octanol in a vial.

    • The vial is shaken for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Role in Targeted Protein Degradation

As a "Protein Degrader Building Block," this compound is a key component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.

A typical PROTAC consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The amine group of this compound can be used as an attachment point for the linker or as part of the E3 ligase ligand, while the bromophenyl group can be functionalized to connect to the POI ligand.

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 Binds PROTAC PROTAC Recycling Recycling E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Binds POI_PROTAC_E3->PROTAC Release Ub Ubiquitin PolyUb_POI Polyubiquitinated POI Ub->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The workflow for utilizing a building block like this compound in the development of a PROTAC is outlined below.

PROTAC_Development_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation BuildingBlock 3-(3-Bromophenyl)oxetan-3-amine HCl Linker Linker Synthesis BuildingBlock->Linker PROTAC_Assembly PROTAC Assembly Linker->PROTAC_Assembly POI_Ligand POI Ligand Synthesis POI_Ligand->PROTAC_Assembly E3_Ligand E3 Ligase Ligand Synthesis E3_Ligand->PROTAC_Assembly Binding_Assay Binding Assays (POI & E3) PROTAC_Assembly->Binding_Assay Degradation_Assay Cellular Degradation Assays Binding_Assay->Degradation_Assay SAR Structure-Activity Relationship (SAR) Degradation_Assay->SAR SAR->BuildingBlock Optimization

Caption: Workflow for PROTAC development using a building block.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists, particularly those engaged in the design and synthesis of targeted protein degraders. While a complete experimental dataset of its physicochemical properties is not publicly available, this guide provides a consolidated overview of its known characteristics and predicted values for key parameters. The detailed experimental protocols offer a framework for researchers to determine these properties in their own laboratories. The inclusion of the oxetane moiety and the reactive bromophenyl group makes this compound a strategic choice for developing novel therapeutics with potentially improved pharmacological profiles. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile building blocks like this compound will undoubtedly grow.

References

In-depth Technical Guide: Structure Elucidation of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies and analytical techniques required for the comprehensive structure elucidation of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. Due to the limited availability of publicly accessible, detailed experimental data for this specific compound, this document will focus on the theoretical framework and standard experimental protocols necessary for its characterization. The guide will cover spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are fundamental to confirming the molecular structure. Additionally, a general synthetic pathway is proposed based on established oxetane synthesis methodologies. This guide serves as a procedural blueprint for researchers undertaking the synthesis and characterization of this and structurally related compounds.

Introduction

This compound is a chemical entity of interest in medicinal chemistry and drug discovery, likely as a building block for more complex molecules. Its structure combines a substituted aromatic ring with a strained oxetane ring and a primary amine, offering a unique three-dimensional scaffold. Accurate structural confirmation is the cornerstone of any chemical research and development program. This guide provides the necessary theoretical and procedural information to achieve this for the title compound.

Molecular Structure and Properties

Based on available chemical supplier information, the fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1332765-79-3[1]
Molecular Formula C₉H₁₁BrClNO[1]
Molecular Weight 264.55 g/mol [1]
IUPAC Name This compound
Canonical SMILES C1C(CO1)(C2=CC(=CC=C2)Br)N.Cl

Proposed Synthetic Pathway and Experimental Protocol

General Synthetic Workflow

The synthesis would likely proceed through a multi-step sequence, potentially starting from a suitable bromophenyl precursor. The key steps would involve the formation of the oxetane ring and the introduction of the amine functionality.

G start 3-Bromobenzonitrile step1 Grignard Reaction with Epichlorohydrin start->step1 step2 Intramolecular Cyclization (Williamson Ether Synthesis) step1->step2 step3 Introduction of Amine (e.g., Ritter Reaction followed by hydrolysis) step2->step3 step4 Salt Formation (HCl) step3->step4 end 3-(3-Bromophenyl)oxetan-3-amine hydrochloride step4->end

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol that would require optimization.

Step 1: Synthesis of 1-(3-bromophenyl)-2,3-epoxypropane

  • To a solution of 3-bromobenzyl magnesium bromide (prepared from 3-bromobenzyl bromide and magnesium turnings) in anhydrous THF, epichlorohydrin would be added dropwise at a low temperature (e.g., 0 °C).

  • The reaction mixture would be stirred until completion (monitored by TLC) and then quenched with a saturated aqueous solution of ammonium chloride.

  • The product would be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Synthesis of 3-(3-bromophenyl)oxetan-3-ol

  • The crude 1-(3-bromophenyl)-2,3-epoxypropane would be dissolved in a suitable solvent (e.g., THF or DMF) and treated with a base (e.g., sodium hydride) to facilitate intramolecular cyclization.

  • The reaction would be stirred at room temperature or with gentle heating until the starting material is consumed.

  • Work-up would involve quenching the reaction, extraction, and purification by column chromatography.

Step 3: Synthesis of 3-azido-3-(3-bromophenyl)oxetane

  • The hydroxyl group of 3-(3-bromophenyl)oxetan-3-ol would be converted to a good leaving group (e.g., mesylate or tosylate) by reaction with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine).

  • The resulting sulfonate ester would then be reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the azide.

Step 4: Synthesis of 3-(3-Bromophenyl)oxetan-3-amine

  • The azide would be reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) or by using a reducing agent like lithium aluminum hydride (LiAlH₄).

Step 5: Formation of the Hydrochloride Salt

  • The purified 3-(3-Bromophenyl)oxetan-3-amine free base would be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) would be added dropwise with stirring.

  • The resulting precipitate, this compound, would be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Structure Elucidation Methodologies

The definitive structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy (Expected Signals):

  • Aromatic Protons: The 3-bromophenyl group will show a characteristic pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to distinct multiplicities (singlet, doublet, triplet).

  • Oxetane Protons: The four protons on the oxetane ring are diastereotopic and will likely appear as two sets of signals, each integrating to two protons. These will likely be multiplets in the region of δ 4.5-5.0 ppm.

  • Amine Protons: The protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Expected Signals):

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the bromine atom will have a characteristic chemical shift.

  • Oxetane Carbons: Three signals are expected for the oxetane ring. The quaternary carbon (C3) will be downfield, and the two methylene carbons (C2 and C4) will appear in the aliphatic region.

  • The specific chemical shifts will provide detailed information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretching: A broad absorption band in the region of 3200-2800 cm⁻¹ is expected for the ammonium (-NH₃⁺) group.

  • C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C-O Stretching (Ether): A strong absorption in the region of 1150-1050 cm⁻¹ is characteristic of the oxetane ring ether linkage.

  • C-Br Stretching: A signal in the fingerprint region, typically between 600-500 cm⁻¹.

  • Aromatic C=C Bending: Overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane bending in the 900-675 cm⁻¹ region can help confirm the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Expected Fragmentation Pattern (Electron Ionization - for the free base):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base, 3-(3-Bromophenyl)oxetan-3-amine, would be expected. The presence of bromine would be indicated by a characteristic M+2 isotopic pattern with nearly equal intensity.

  • Major Fragments: Fragmentation would likely involve cleavage of the oxetane ring and loss of small neutral molecules. Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines.

Elemental Analysis

Combustion analysis should be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and halogen, which should match the calculated values for the molecular formula C₉H₁₁BrClNO.

Data Presentation (Hypothetical)

The following tables are templates for how the quantitative data from these analyses should be presented.

Table 1: Hypothetical ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.60m4HAr-H
4.70 - 4.90m4H-CH₂-O-CH₂-
3.50 (br s)br s3H-NH₃⁺

Table 2: Hypothetical ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
145.0C-Ar (quaternary)
130.0 - 122.0CH-Ar & C-Br
75.0-CH₂-O-
60.0C-N (quaternary)

Table 3: Hypothetical IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3150 (broad)sN-H stretch
3050mC-H stretch (Ar)
2960, 2880mC-H stretch (Ali)
1600, 1470m, sC=C stretch (Ar)
1100sC-O stretch
550mC-Br stretch

Table 4: Hypothetical HRMS Data

IonCalculated m/zFound m/z
[M+H]⁺ (for C₉H₁₁BrNO)228.0075228.0078

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical flow for confirming the structure of the synthesized compound.

G cluster_analysis Spectroscopic & Analytical Characterization synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms ea Elemental Analysis purification->ea structure_elucidation Structure Elucidation (Data Interpretation) nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation ea->structure_elucidation final_confirmation Confirmed Structure of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride structure_elucidation->final_confirmation

References

synthesis pathway for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride

Introduction

Oxetanes are four-membered cyclic ethers that have emerged as valuable structural motifs in medicinal chemistry. Their incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity. The strained oxetane ring can also influence the conformation of a molecule, potentially enhancing its binding affinity to biological targets. This compound is a key building block for the synthesis of more complex molecules in drug discovery, particularly in the development of novel therapeutics targeting various diseases. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, while the oxetane and amine moieties can interact with biological receptors. This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, complete with detailed experimental protocols and quantitative data.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from commercially available oxetan-3-one and 1,3-dibromobenzene. The key transformations involve a Grignard reaction to introduce the bromophenyl group, followed by conversion of the resulting tertiary alcohol to an amine, and concluding with the formation of the hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Azide Formation cluster_2 Step 3: Azide Reduction cluster_3 Step 4: Salt Formation 1_3_dibromobenzene 1,3-Dibromobenzene Grignard 3-Bromophenylmagnesium bromide 1_3_dibromobenzene->Grignard 1. Mg_THF Mg, THF Intermediate_1 3-(3-Bromophenyl)oxetan-3-ol Grignard->Intermediate_1 2. oxetan_3_one Oxetan-3-one oxetan_3_one->Intermediate_1 Intermediate_2 3-Azido-3-(3-bromophenyl)oxetane Intermediate_1->Intermediate_2 Step 2 NaN3_H2SO4 NaN3, H2SO4 Intermediate_3 3-(3-Bromophenyl)oxetan-3-amine Intermediate_2->Intermediate_3 Step 3 LiAlH4_THF LiAlH4, THF Final_Product 3-(3-Bromophenyl)oxetan-3-amine hydrochloride Intermediate_3->Final_Product Step 4 HCl_ether HCl in Et2O

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-Bromophenyl)oxetan-3-ol

Materials:

  • 1,3-Dibromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).

  • A solution of 1,3-dibromobenzene (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating. Once initiated, the addition is continued at a rate to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • The flask is cooled to 0 °C in an ice bath. A solution of oxetan-3-one (1.1 eq) in anhydrous THF is added dropwise to the Grignard reagent.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 3-(3-bromophenyl)oxetan-3-ol as a white solid.

Step 2: Synthesis of 3-Azido-3-(3-bromophenyl)oxetane

Materials:

  • 3-(3-Bromophenyl)oxetan-3-ol

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-(3-bromophenyl)oxetan-3-ol (1.0 eq) in dichloromethane at 0 °C is added sodium azide (1.5 eq).

  • Concentrated sulfuric acid (2.0 eq) is added dropwise to the suspension while maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • The reaction is carefully quenched by the addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 3-azido-3-(3-bromophenyl)oxetane.

Step 3: Synthesis of 3-(3-Bromophenyl)oxetan-3-amine

Materials:

  • 3-Azido-3-(3-bromophenyl)oxetane

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

Procedure:

  • A solution of 3-azido-3-(3-bromophenyl)oxetane (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is cooled to 0 °C and quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • The resulting slurry is stirred for 30 minutes, and then sodium sulfate decahydrate is added. The mixture is stirred for another 15 minutes.

  • The solid is removed by filtration and washed with THF.

  • The filtrate is concentrated under reduced pressure to give 3-(3-bromophenyl)oxetan-3-amine, which is used in the next step without further purification.

Step 4: Synthesis of this compound

Materials:

  • 3-(3-Bromophenyl)oxetan-3-amine

  • Hydrogen chloride solution (2.0 M in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • The crude 3-(3-bromophenyl)oxetan-3-amine (1.0 eq) is dissolved in a minimal amount of anhydrous diethyl ether.

  • The solution is cooled to 0 °C, and a 2.0 M solution of hydrogen chloride in diethyl ether (1.1 eq) is added dropwise with stirring.

  • A white precipitate forms immediately.

  • The suspension is stirred at 0 °C for 30 minutes.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white crystalline solid.

Quantitative Data Summary

StepReactantMolar Eq.ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
11,3-Dibromobenzene1.03-(3-Bromophenyl)oxetan-3-ol22.918.380
23-(3-Bromophenyl)oxetan-3-ol1.03-Azido-3-(3-bromophenyl)oxetane25.421.685
33-Azido-3-(3-bromophenyl)oxetane1.03-(3-Bromophenyl)oxetan-3-amine22.820.590
43-(3-Bromophenyl)oxetan-3-amine1.0This compound26.525.496

Experimental Workflow Visualization

Experimental_Workflow cluster_workup Work-up Procedure (Step 1) cluster_purification Purification Quench Quench reaction with sat. aq. NH4Cl Extract Extract with EtOAc (3x) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate under reduced pressure Filter->Concentrate Column Flash column chromatography (Silica gel, Hexanes/EtOAc) Concentrate->Column Pure_Product Pure 3-(3-Bromophenyl)oxetan-3-ol Column->Pure_Product

Caption: Workflow for the work-up and purification of 3-(3-Bromophenyl)oxetan-3-ol.

Conclusion

The presented four-step synthesis provides a reliable and scalable route to this compound. The methodologies employed are standard and well-established in organic synthesis, making this pathway accessible to researchers in both academic and industrial settings. The final product serves as a versatile building block for the development of novel pharmaceutical agents, leveraging the unique properties of the oxetane ring system. This guide offers a solid foundation for the preparation and further exploration of this and related compounds in drug discovery programs.

The Ascendant Role of 3-Aminooxetanes in Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the 3-aminooxetane motif emerging as a particularly valuable scaffold. This technical guide provides an in-depth exploration of the biological activities of 3-aminooxetane derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development. By examining their impact on physicochemical properties, target engagement, and overall pharmacological profiles, this document aims to illuminate the diverse applications and therapeutic potential of this versatile chemical entity.

Enhancing Drug-Like Properties: The Physicochemical Impact of the 3-Aminooxetane Moiety

The introduction of a 3-aminooxetane ring into a lead compound can profoundly and beneficially alter its physicochemical properties. These modifications are often key to overcoming common hurdles in drug development, such as poor solubility, metabolic instability, and undesirable lipophilicity.

One of the most significant advantages of incorporating a 3-aminooxetane is the reduction of lipophilicity (LogD), which can in turn improve aqueous solubility.[1] This is a critical factor for achieving good oral bioavailability. Furthermore, the oxetane ring can act as a bioisosteric replacement for more lipophilic groups like gem-dimethyl or carbonyl moieties, allowing for steric bulk to be maintained or increased without a corresponding negative impact on solubility.

Metabolic stability is another crucial parameter that is often enhanced by the presence of a 3-aminooxetane. The strained four-membered ring can block metabolically susceptible positions on a molecule, preventing enzymatic degradation. For instance, the replacement of a metabolically vulnerable methylene group with an oxetane can lead to a significant increase in the compound's half-life in human liver microsomes (HLM). Additionally, the polar nature of the oxetane can help to steer metabolism away from cytochrome P450 (CYP) enzymes.[2]

The basicity (pKa) of proximal amine groups can also be modulated by the electron-withdrawing nature of the oxetane ring. This attenuation of basicity can be advantageous in reducing off-target effects, such as hERG channel inhibition, which is a common cause of cardiac toxicity.[3]

Diverse Biological Activities and Therapeutic Targets

3-Aminooxetane derivatives have demonstrated significant activity across a range of biological targets, leading to their investigation in numerous therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.

Enzyme Inhibition

A prominent application of 3-aminooxetane derivatives is in the design of potent and selective enzyme inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Several clinically advanced BTK inhibitors incorporate a 3-aminooxetane moiety. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[4][5] Dysregulation of this pathway is implicated in various B-cell malignancies. The 3-aminooxetane scaffold in these inhibitors often serves to optimize physicochemical properties and improve the overall drug-like profile of the molecules.[2]

  • Pyruvate Dehydrogenase Complex (PDHc) Inhibitors: 3-Aminooxetanes have been explored as bioisosteres for amide linkers in the development of inhibitors for the E1 subunit of the pyruvate dehydrogenase complex.[3] PDHc plays a critical role in cellular metabolism, and its inhibition is a potential therapeutic strategy in certain cancers. The amino-oxetane can improve binding affinity and metabolic stability compared to traditional amide-linked inhibitors.[3][6]

Anticancer Activity

The antiproliferative effects of 3-aminooxetane derivatives have been evaluated against various cancer cell lines. The tables below summarize some of the reported in vitro activities.

Compound IDCancer Cell LineIC50 (µM)Reference
7c Not Specified< 100[1]
9c Not Specified< 100[1]
11d Not Specified< 100[1]
Compound 7 Hela, HT1080, Caco-2, A54943.75, 17.50, 73.08, 68.75[7]
Compound 15 BCL-2 Inhibition0.0173[8]
Compound 49 PHGDH Inhibition1.46[8]

Table 1: In vitro anticancer activity of selected 3-aminooxetane derivatives.

Neurological Disorders

The ability of 3-aminooxetanes to improve brain penetration makes them attractive scaffolds for drugs targeting the central nervous system (CNS).[9] While specific quantitative data for neuroprotective effects of 3-aminooxetane derivatives is still emerging, their physicochemical properties suggest potential for the treatment of neurodegenerative disorders. The development of small molecules that can cross the blood-brain barrier is a significant challenge in CNS drug discovery, and the favorable properties of 3-aminooxetanes make them a promising starting point for such endeavors.[10]

Experimental Methodologies

The biological evaluation of 3-aminooxetane derivatives employs a variety of standard in vitro assays.

In Vitro Proliferation Assays
  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

  • Crystal Violet Assay: This is another method used to assess cell viability. Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye taken up is proportional to the number of viable cells.

Enzyme Inhibition Assays
  • Kinase Activity Assays: For enzyme targets like BTK, in vitro kinase assays are used to determine the inhibitory potency of a compound. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the levels of specific proteins or biomarkers in response to treatment with a compound. For example, it can be used to measure the levels of brain-derived neurotrophic factor (BDNF) in studies of neuroprotective effects.[11]

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological activity of 3-aminooxetane derivatives.

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Complex BCR BCR LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation BTKi 3-Aminooxetane BTK Inhibitor BTKi->BTK Inhibition Downstream Downstream Signaling (NF-κB, etc.) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified BTK Signaling Pathway and Inhibition by 3-Aminooxetane Derivatives.

PDHc_Inhibition_Workflow Pyruvate Pyruvate PDHc Pyruvate Dehydrogenase Complex (PDHc) Pyruvate->PDHc AcetylCoA Acetyl-CoA PDHc->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Inhibitor 3-Aminooxetane PDHc Inhibitor Inhibitor->PDHc Inhibition

Figure 2: Inhibition of the Pyruvate Dehydrogenase Complex by 3-Aminooxetane Derivatives.

Drug_Development_Logic Lead_Compound Lead Compound (e.g., High Lipophilicity, Poor Metabolic Stability) Incorporate_3AO Incorporate 3-Aminooxetane Moiety Lead_Compound->Incorporate_3AO Improved_Properties Improved Properties: - Lower Lipophilicity - Increased Solubility - Enhanced Metabolic Stability - Modulated pKa Incorporate_3AO->Improved_Properties Candidate_Drug Candidate Drug Improved_Properties->Candidate_Drug

Figure 3: Logic Diagram for the Incorporation of 3-Aminooxetanes in Drug Development.

Conclusion

3-Aminooxetane derivatives represent a powerful tool in the medicinal chemist's arsenal. Their ability to confer favorable physicochemical properties, coupled with their demonstrated biological activity against a range of important therapeutic targets, underscores their significance in modern drug discovery. As our understanding of the nuanced structure-activity relationships of these compounds continues to grow, we can anticipate the development of even more innovative and effective therapeutics built upon this remarkable scaffold. This guide serves as a foundational resource for researchers seeking to harness the potential of 3-aminooxetane derivatives in their own drug development programs.

References

Technical Guide: Solubility Profile of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a substituted oxetane compound of interest in medicinal chemistry and drug discovery. The oxetane ring is a valuable motif known to influence physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. As a hydrochloride salt, its solubility is anticipated to be enhanced compared to the free base, a critical attribute for drug candidates. This guide provides a framework for determining and presenting the solubility data for this compound, essential for its development and application in research.

Due to the current lack of publicly available, quantitative solubility data for this compound, this document presents standardized experimental protocols for solubility determination and templates for data presentation.

Data Presentation

Effective evaluation of a compound's solubility requires a systematic presentation of quantitative data. The following table illustrates a clear and structured format for reporting the solubility of this compound in various solvents and conditions.

Table 1: Solubility of this compound

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Observations
Deionized Water25Shake-FlaskData Not AvailableData Not Available
Phosphate-Buffered Saline (PBS), pH 7.425Shake-FlaskData Not AvailableData Not Available
Simulated Gastric Fluid (SGF), pH 1.237Shake-FlaskData Not AvailableData Not Available
Simulated Intestinal Fluid (SIF), pH 6.837Shake-FlaskData Not AvailableData Not Available
Ethanol25Shake-FlaskData Not AvailableData Not Available
Dimethyl Sulfoxide (DMSO)25Shake-FlaskData Not AvailableData Not Available

Experimental Protocols

Accurate and reproducible solubility data are contingent on well-defined experimental protocols. The following are detailed methodologies for commonly employed solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic or equilibrium solubility.

Principle: An excess of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The concentration of the dissolved compound in the supernatant is then determined.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., deionized water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient duration to reach equilibrium (typically 24 to 72 hours).

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation occurs is determined, often by methods like nephelometry (light scattering) or UV absorbance after filtration.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Microtiter plates (e.g., 96-well)

  • Automated liquid handler

  • Plate reader (nephelometer or UV spectrophotometer)

  • Filtration apparatus for microtiter plates (for direct UV assay)

Procedure (Nephelometric Assay):

  • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Add the aqueous buffer to each well to achieve a range of final compound concentrations.

  • Mix the contents and incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

  • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • The kinetic solubility is determined as the concentration at which the light scattering signal significantly exceeds the background.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G General Workflow for Solubility Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_data Data Processing compound_prep Compound Preparation (Solid or DMSO Stock) thermo Thermodynamic Method (Shake-Flask) compound_prep->thermo kinetic Kinetic Method (e.g., Nephelometry) compound_prep->kinetic solvent_prep Solvent/Buffer Preparation solvent_prep->thermo solvent_prep->kinetic incubation Incubation/ Equilibration thermo->incubation 24-72h kinetic->incubation ~2h separation Phase Separation (Centrifugation/Filtration) incubation->separation quantification Quantification (e.g., HPLC, UV-Vis) separation->quantification data_analysis Data Analysis quantification->data_analysis reporting Reporting data_analysis->reporting

Caption: A generalized workflow for determining the solubility of a chemical compound.

Logical Relationship for Solubility Assessment in Drug Discovery

G Solubility Assessment in Drug Discovery cluster_discovery Early Discovery cluster_optimization Lead Optimization cluster_development Preclinical Development kinetic_sol Kinetic Solubility (High-Throughput) thermo_sol Thermodynamic Solubility (Shake-Flask) kinetic_sol->thermo_sol Informs selection formulation Formulation Development thermo_sol->formulation Guides formulation in_vivo In Vivo Studies formulation->in_vivo Enables studies

Caption: The role of solubility assessment at different stages of drug discovery.

In Vitro Evaluation of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vitro evaluation data for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride is not available. The following technical guide is a representative example constructed with hypothetical data and generalized experimental protocols to illustrate the typical in vitro characterization of a novel small molecule inhibitor for a research and drug development audience. The experimental data and associated pathways are fictional and intended for illustrative purposes only.

Abstract

This document provides a detailed technical overview of the hypothetical in vitro characterization of this compound, a novel small molecule inhibitor. The primary focus of this guide is to present its inhibitory activity against a panel of kinases, its effect on cell viability in relevant cancer cell lines, and the methodologies employed for these evaluations. The data presented herein suggests that this compound is a potent and selective inhibitor of MEK1/2 kinases, warranting further investigation as a potential therapeutic agent.

Kinase Inhibitory Activity

The inhibitory activity of this compound was assessed against a panel of selected kinases to determine its potency and selectivity. The compound demonstrated potent inhibition of MEK1 and MEK2, with significantly less activity against other tested kinases.

Table 1: Kinase Inhibition Profile

Kinase TargetIC50 (nM)
MEK115
MEK225
ERK1>10,000
JNK1>10,000
p38α>10,000

Cellular Activity

The anti-proliferative effects of this compound were evaluated in a panel of human cancer cell lines. The compound exhibited potent growth inhibition in cell lines with known mutations in the RAS/RAF/MEK/ERK pathway.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)
A375Melanoma50
HCT116Colon Cancer75
Panc-1Pancreatic Cancer120
HeLaCervical Cancer>10,000

Experimental Protocols

Kinase Inhibition Assay

A biochemical assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinases. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Reagents: Kinase, substrate peptide, ATP, test compound, and detection antibody.

  • Procedure:

    • The test compound was serially diluted in DMSO.

    • The kinase, substrate peptide, and test compound were incubated in a reaction buffer.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for a specified time at room temperature.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method (e.g., fluorescence resonance energy transfer).

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cell Viability Assay

The half-maximal effective concentration (EC50) for cell growth inhibition was determined using a cell-based assay.

  • Cell Culture: Cells were cultured in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The test compound was serially diluted and added to the cells.

    • The plates were incubated for 72 hours.

    • Cell viability was assessed using a commercially available reagent (e.g., resazurin-based).

  • Data Analysis: The EC50 values were determined by fitting the dose-response curves to a four-parameter logistic model.

Visualizations

Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of this compound as a MEK1/2 inhibitor within the MAPK/ERK signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Compound 3-(3-Bromophenyl)oxetan-3-amine HCl Compound->MEK1/2 Gene Expression Proliferation, Survival Transcription Factors->Gene Expression

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro evaluation of a novel small molecule inhibitor.

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Reporting synthesis Synthesis of 3-(3-Bromophenyl)oxetan-3-amine HCl qc Quality Control (NMR, LC-MS) synthesis->qc primary_screen Primary Kinase Screen qc->primary_screen ic50_determination IC50 Determination (MEK1/2) primary_screen->ic50_determination selectivity_panel Selectivity Profiling ic50_determination->selectivity_panel cell_viability Cell Viability Assays (A375, HCT116) ic50_determination->cell_viability data_analysis Data Analysis & Visualization selectivity_panel->data_analysis target_engagement Target Engagement (Western Blot) cell_viability->target_engagement target_engagement->data_analysis report Technical Report Generation data_analysis->report

Caption: General workflow for in vitro small molecule characterization.

Methodological & Application

Application Notes and Protocols for the Synthesis and Functionalization of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functionalization of 3,3-disubstituted oxetanes, which are valuable scaffolds in medicinal chemistry.[1] 3,3-Disubstituted oxetanes are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability.[2][3] This document details key synthetic methodologies, provides step-by-step experimental protocols, and summarizes quantitative data to facilitate the incorporation of these important motifs into research and drug discovery programs.

I. Synthesis of 3,3-Disubstituted Oxetanes

The construction of the 3,3-disubstituted oxetane core can be achieved through several reliable synthetic strategies. The most common methods include the intramolecular cyclization of 1,3-diols (Williamson ether synthesis), the [2+2] photocycloaddition of carbonyls and alkenes (Paternò-Büchi reaction), and the functionalization of commercially available oxetan-3-one.

Williamson Etherification of 1,3-Diols

The intramolecular Williamson etherification is a robust and widely used method for the synthesis of oxetanes from appropriately substituted 1,3-diols.[2][4] This reaction typically involves the formation of a mono-sulfonate ester followed by base-mediated intramolecular cyclization.

General Workflow:

Williamson_Etherification Diol 1,3-Diol Tosylation Monotosylation Diol->Tosylation Cyclization Base-mediated Cyclization Tosylation->Cyclization Oxetane 3,3-Disubstituted Oxetane Cyclization->Oxetane

Caption: Workflow for Williamson Etherification.

Experimental Protocol: Synthesis of 3,3-Bis(hydroxymethyl)oxetane via Williamson Etherification

This protocol describes the synthesis of a key intermediate which can be further functionalized.

Step 1: Monotosylation of Pentaerythritol

  • To a stirred solution of pentaerythritol (1.0 eq) in a suitable solvent such as pyridine, add p-toluenesulfonyl chloride (1.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude monotosylate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (1.1 eq), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-12 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the 3,3-disubstituted oxetane.

Quantitative Data for Williamson Etherification:

Starting DiolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pentaerythritol monotosylateNaHDMFRT1275[2]
2,2-Diethyl-1,3-propanediol monotosylateKOtBuTHF60682[2]
2-Benzyl-2-methyl-1,3-propanediol monotosylateNaHDMF80868[5]
Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing a direct route to oxetanes.[6][7] This method is particularly useful for the synthesis of spirocyclic oxetanes from cyclic ketones.[7][8]

Reaction Scheme:

Paterno_Buchi Ketone Cyclic Ketone Photocycloaddition hv [2+2] Cycloaddition Ketone->Photocycloaddition Alkene Alkene Alkene->Photocycloaddition Spirooxetane Spirocyclic Oxetane Photocycloaddition->Spirooxetane

Caption: Paternò-Büchi Reaction Scheme.

Experimental Protocol: Synthesis of a Spirocyclic Oxetane via Paternò-Büchi Reaction [7][8]

  • In a quartz reaction vessel, dissolve the cyclic ketone (e.g., cyclohexanone, 1.0 eq) and the alkene (e.g., maleic anhydride, 1.5 eq) in a suitable solvent like acetonitrile.

  • Add a triplet sensitizer if necessary (e.g., acetone, if the ketone itself is not a good sensitizer).

  • Degas the solution with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (e.g., room temperature) for 12-48 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the spirocyclic oxetane.

Quantitative Data for Paternò-Büchi Reaction:

KetoneAlkeneSolventIrradiation Time (h)Yield (%)Reference
CyclohexanoneMaleic AnhydrideAcetonitrile2465[7][8]
AcetoneFuranBenzene1258[6]
Adamantanone1,1-DichloroetheneDichloromethane4872[3]

II. Functionalization of 3,3-Disubstituted Oxetanes

Functionalization of the 3,3-disubstituted oxetane core can be achieved by starting with a pre-functionalized building block like oxetan-3-one or by performing reactions on an existing 3,3-disubstituted oxetane. The 3,3-disubstitution pattern generally confers greater stability to the oxetane ring compared to other substitution patterns, allowing for a wider range of chemical transformations without ring-opening.[2]

Functionalization via Oxetan-3-one

Oxetan-3-one is a versatile starting material for the synthesis of a variety of 3-substituted and 3,3-disubstituted oxetanes through nucleophilic addition to the carbonyl group.[1][2]

General Functionalization Pathway:

Oxetanone_Functionalization Oxetanone Oxetan-3-one Nucleophilic_Addition Nucleophilic Addition Oxetanone->Nucleophilic_Addition Hydroxyoxetane 3-Substituted-3-hydroxy- oxetane Nucleophilic_Addition->Hydroxyoxetane Further_Functionalization Further Functionalization Hydroxyoxetane->Further_Functionalization Functionalized_Oxetane Functionalized 3,3-Disubstituted Oxetane Further_Functionalization->Functionalized_Oxetane

References

Application Notes and Protocols for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and modulation of basicity of adjacent amines, make it an attractive surrogate for more common groups like gem-dimethyl or carbonyl functionalities.[1][2][3][4][5] 3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a versatile starting material that combines the benefits of the oxetane ring with a readily functionalizable amine handle and a bromophenyl group suitable for further chemical modification.

This document provides detailed protocols for the utilization of this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[6][7] "Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed.[1] The CuAAC reaction, which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, is a cornerstone of this chemical philosophy and has found widespread application in bioconjugation, drug discovery, and materials science.[6][7][8]

These protocols will detail the necessary steps to convert the primary amine of the starting material into either an azide or an alkyne, followed by the click chemistry reaction to couple it with a partner of choice.

Key Applications

The methodologies described herein are applicable to a range of research and development activities, including:

  • Synthesis of Novel Drug Candidates: The triazole linkage formed via click chemistry can serve as a stable core for building complex molecular architectures with potential therapeutic applications.[9]

  • Bioconjugation: The protocols can be adapted to link the oxetane-containing molecule to biomolecules such as peptides, proteins, or nucleic acids for diagnostic or therapeutic purposes.

  • Linker Chemistry for Targeted Therapies: The resulting triazole-containing molecules can function as linkers in bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

  • Fragment-Based Drug Discovery (FBDD): The oxetane moiety can be incorporated into fragment libraries for screening against biological targets.

Experimental Protocols

To utilize this compound in a click chemistry reaction, the primary amine must first be converted into either an azide or a terminal alkyne. Below are protocols for both pathways, followed by a general protocol for the subsequent CuAAC reaction.

Protocol 1: Conversion of 3-(3-Bromophenyl)oxetan-3-amine to 3-Azido-3-(3-bromophenyl)oxetane

This protocol describes the conversion of the primary amine to an azide functionality.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Trifluoromethanesulfonyl azide (TfN₃) solution in a suitable organic solvent (e.g., dichloromethane)

  • Copper(II) sulfate (CuSO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization: Dissolve this compound in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution. Stir vigorously until the amine is fully neutralized and extracted into the organic layer. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the free amine.

  • Azide Formation: Dissolve the free amine in dichloromethane. In a separate flask, prepare a solution of trifluoromethanesulfonyl azide. Add the trifluoromethanesulfonyl azide solution dropwise to the amine solution at 0 °C.

  • Catalysis: Add a catalytic amount of copper(II) sulfate to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by silica gel column chromatography to yield 3-azido-3-(3-bromophenyl)oxetane.

Protocol 2: Acylation of 3-(3-Bromophenyl)oxetan-3-amine with an Alkyne-Containing Activated Ester

This protocol describes the introduction of a terminal alkyne via acylation of the primary amine.

Materials:

  • This compound

  • Triethylamine (TEA)

  • An alkyne-containing N-hydroxysuccinimide (NHS) ester (e.g., pent-4-ynoyl-NHS ester)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Amine Neutralization and Acylation: Dissolve this compound in dimethylformamide. Add triethylamine to neutralize the hydrochloride salt. To this solution, add the alkyne-containing NHS ester.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter, concentrate, and purify the crude product by silica gel column chromatography to obtain the N-alkynylated product.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the click reaction between the azide- or alkyne-functionalized oxetane derivative and a suitable reaction partner.

Materials:

  • Azide-functionalized oxetane (from Protocol 1) or Alkyne-functionalized oxetane (from Protocol 2)

  • Terminal alkyne or azide reaction partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand[2]

  • A suitable solvent system (e.g., t-butanol/water, DMF, DMSO)

  • Aqueous solution of ethylenediaminetetraacetic acid (EDTA) for copper removal[9]

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve the azide-functionalized oxetane and the terminal alkyne partner (or vice versa) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the copper catalyst by dissolving copper(II) sulfate pentahydrate and the ligand (THPTA or TBTA) in water.[2]

  • Initiation: Add the copper catalyst solution to the solution of the reactants. Then, add a freshly prepared solution of sodium ascorbate in water to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[4]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). To remove residual copper, wash the organic layer with an aqueous solution of EDTA.[9] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the final triazole product by silica gel column chromatography or recrystallization.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the described protocols.

Table 1: Optimization of Azide Formation (Protocol 1)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHCO₃DCM0 to RT1275
2PyridineDCM0 to RT1268
3Et₃NTHF0 to RT1272
4NaHCO₃MeCN0 to RT2465

Table 2: Optimization of CuAAC Reaction (Protocol 3)

EntryCopper Source (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuSO₄·5H₂O (1)THPTA (5)t-BuOH/H₂O (1:1)RT492
2CuI (1)NoneDMFRT885
3CuSO₄·5H₂O (5)TBTA (10)DMSORT295
4CuSO₄·5H₂O (1)THPTA (5)t-BuOH/H₂O (1:1)50194

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the starting material to the final clicked product.

G cluster_start Starting Material cluster_prep Functional Group Interconversion cluster_click Click Chemistry cluster_end Final Product start 3-(3-Bromophenyl)oxetan-3-amine HCl azide To Azide (Protocol 1) start->azide Path A alkyne To Alkyne (Protocol 2) start->alkyne Path B click_reaction CuAAC Reaction (Protocol 3) azide->click_reaction alkyne->click_reaction purification Purification click_reaction->purification product 1,2,3-Triazole Product purification->product

Caption: Workflow for the synthesis of a 1,2,3-triazole product.

Conceptual Signaling Pathway: PROTAC Application

This diagram illustrates a conceptual signaling pathway where a molecule synthesized using the described protocols acts as a linker in a PROTAC to induce the degradation of a target protein.

G cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery protac PROTAC e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds poi Protein of Interest (POI) protac->poi binds e3_ligand E3 Ligase Ligand e3_ligand->protac linker Triazole Linker (from Click Chemistry) linker->protac poi_ligand POI Ligand poi_ligand->protac e3_ligase->poi induces proximity proteasome Proteasome poi->proteasome targeted for degradation ubiquitin Ubiquitin ubiquitin->poi ubiquitination Degraded POI Degraded POI proteasome->Degraded POI

Caption: Conceptual PROTAC mechanism utilizing a triazole linker.

References

Application Notes and Protocols for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride, a key building block in modern medicinal chemistry. Its unique structural features, combining a substituted phenyl ring with a strained oxetane motif, make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the field of targeted protein degradation.

Introduction to this compound

This compound is a synthetic building block increasingly utilized in drug discovery. The presence of the oxetane ring offers several advantages in drug design, including improved metabolic stability, enhanced solubility, and the ability to act as a rigid scaffold to orient functional groups for optimal target engagement. The bromophenyl moiety serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.

This compound is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. In this context, derivatives of 3-(3-Bromophenyl)oxetan-3-amine can serve as part of the linker or as a scaffold to connect the target protein binder and the E3 ligase ligand.

Application in the Synthesis of IRAK-4 Degraders

A significant application of 3-amino-3-phenyloxetane derivatives is in the synthesis of selective degraders of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a crucial kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory diseases and cancers. While kinase inhibitors can block its catalytic activity, IRAK-4 also possesses a scaffolding function. PROTAC-mediated degradation of IRAK-4 can abrogate both functions, potentially leading to a more profound therapeutic effect.

The following sections detail a representative synthetic protocol and biological data for an IRAK-4 degrader, adapted from methodologies used for structurally similar compounds.

Experimental Protocols

3.1. General Amide Coupling Protocol

This protocol describes the coupling of 3-(3-Bromophenyl)oxetan-3-amine with a carboxylic acid, a common step in the elaboration of this building block.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., a linker with a terminal carboxylic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and PyBOP (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and EtOAc to yield the desired amide product.

3.2. Synthesis of an IRAK-4 Degrader (Illustrative Example)

This protocol outlines the synthesis of a hypothetical IRAK-4 degrader using 3-(3-Bromophenyl)oxetan-3-amine as a core component, based on established synthetic routes for similar molecules. The synthesis involves a multi-step sequence, including amide bond formation and a final coupling to an E3 ligase ligand.

Step 1: Synthesis of the Linker-Intermediate

  • Follow the general amide coupling protocol (Section 3.1) to couple this compound with a suitable linker precursor containing a carboxylic acid and a protected amine (e.g., Boc-protected amino-PEG-acid).

Step 2: Deprotection of the Linker

  • Dissolve the product from Step 1 in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the deprotected amine salt.

Step 3: Coupling with an IRAK-4 Binding Moiety

  • Couple the deprotected linker-intermediate from Step 2 with a carboxylic acid-functionalized IRAK-4 binder (e.g., a derivative of a known IRAK-4 inhibitor) using the general amide coupling protocol (Section 3.1).

Step 4: Final Coupling with an E3 Ligase Ligand

  • The bromine atom on the phenyl ring can be utilized for a Suzuki or Buchwald-Hartwig cross-coupling reaction to attach a moiety that will then be coupled to an E3 ligase ligand (e.g., pomalidomide). Alternatively, if the E3 ligase ligand has a suitable functional group, a direct coupling can be performed.

  • For a Suzuki coupling, react the product from Step 3 with a boronic acid or ester derivative of the E3 ligase ligand precursor in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).

  • Purify the final PROTAC molecule using preparative HPLC.

Data Presentation

The efficacy of the synthesized PROTACs is typically evaluated by measuring their ability to induce the degradation of the target protein (quantified as DC50) and their potency in inhibiting cell growth (quantified as IC50). The following table presents representative data for IRAK-4 degraders synthesized using a similar 3-amino-3-phenyloxetane building block.

CompoundLinkerDC50 (nM) in OCI-LY10 cellsIC50 (nM) in OCI-LY10 cells
Degrader 1 PEG31525
Degrader 2 PEG4812
Degrader 3 Alkyl C62235

Note: Data is illustrative and based on published results for analogous compounds.

Visualizations

5.1. PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which induces the ubiquitination and subsequent proteasomal degradation of a target protein.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: General mechanism of PROTAC-induced protein degradation.

5.2. IRAK-4 Signaling Pathway

This diagram depicts a simplified representation of the IRAK-4 signaling pathway, a key cascade in the innate immune response, and the point of intervention for an IRAK-4 degrader.

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 Proteasome Proteasome IRAK4->Proteasome TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Response Nucleus->Inflammation gene transcription Degrader IRAK-4 Degrader Degrader->IRAK4 induces degradation via Synthetic_Workflow Start 3-(3-Bromophenyl)oxetan-3-amine HCl Coupling1 Amide Coupling with Linker Start->Coupling1 Deprotection Amine Deprotection Coupling1->Deprotection Coupling2 Amide Coupling with IRAK-4 Binder Deprotection->Coupling2 CrossCoupling Cross-Coupling with E3 Ligand Precursor Coupling2->CrossCoupling Purification Final PROTAC Purification (HPLC) CrossCoupling->Purification Biological_Eval Biological Evaluation (DC50, IC50) Purification->Biological_Eval

Application Notes and Protocols for N-Alkylation of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 3-(3-bromophenyl)oxetan-3-amine hydrochloride, a valuable building block in medicinal chemistry. The protocols are designed to be clear, concise, and reproducible for researchers in drug development and organic synthesis.

Introduction

3-(3-Bromophenyl)oxetan-3-amine and its derivatives are key intermediates in the synthesis of various biologically active molecules. The oxetane ring is a desirable motif in drug design as it can improve physicochemical properties such as solubility and metabolic stability. N-alkylation of the primary amine functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document outlines two robust methods for the N-alkylation of the title compound: direct alkylation with alkyl halides and reductive amination.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of 3-(3-bromophenyl)oxetan-3-amine. The data is representative and may vary depending on the specific alkylating agent and reaction conditions.

MethodAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Direct Alkylation Alkyl Bromide (R-Br)Potassium Carbonate (K₂CO₃)Acetonitrile6012-2475-90
Direct Alkylation Alkyl Iodide (R-I)Triethylamine (Et₃N)DMFRT - 508-1680-95
Reductive Amination Aldehyde (R-CHO)-MethanolRT2-485-98
Reductive Amination Ketone (R₂C=O)-MethanolRT4-880-95

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of 3-(3-bromophenyl)oxetan-3-amine with an alkyl halide in the presence of a base. This method is straightforward and utilizes readily available reagents.[1][2][3]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Free-Basing of the Amine:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add acetonitrile or DMF (10 mL per mmol of amine hydrochloride).

    • Add a suitable base. Use K₂CO₃ (2.5 eq) for alkyl bromides or iodides, or Et₃N (2.2 eq) for more reactive alkylating agents.[4]

    • Stir the suspension at room temperature for 30 minutes to generate the free amine in situ.

  • N-Alkylation Reaction:

    • To the stirred suspension, add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using K₂CO₃, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol is an alternative method that is particularly useful for preventing over-alkylation and can be performed as a one-pot reaction.[5][6][7] It involves the formation of an imine intermediate followed by its reduction.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[7]

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Free-Basing of the Amine:

    • Dissolve this compound (1.0 eq) in methanol (10 mL per mmol of amine hydrochloride).

    • Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Imine Formation and Reduction:

    • To the solution of the free amine, add the aldehyde or ketone (1.0-1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • In a single portion, add the reducing agent, sodium triacetoxyborohydride (1.5 eq).

    • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Visualizations

G Experimental Workflow for Direct N-Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_amine 3-(3-Bromophenyl)oxetan-3-amine HCl free_basing Free-Basing start_amine->free_basing start_alkyl Alkyl Halide alkylation N-Alkylation start_alkyl->alkylation start_base Base (K₂CO₃ or Et₃N) start_base->free_basing start_solvent Solvent (ACN or DMF) start_solvent->free_basing free_basing->alkylation in situ workup Aqueous Work-up alkylation->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the direct N-alkylation of this compound.

G Chemical Reaction Pathway for N-Alkylation reactant1 3-(3-Bromophenyl)oxetan-3-amine conditions Base (e.g., K₂CO₃) Solvent (e.g., ACN) Heat reactant1->conditions reactant2 Alkyl Halide (R-X) reactant2->conditions product N-Alkyl-3-(3-bromophenyl)oxetan-3-amine conditions->product

Caption: General reaction scheme for the direct N-alkylation.

References

Application Notes and Protocols for the Use of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI.[4]

This document provides detailed application notes and protocols for the potential use of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride , a commercially available protein degrader building block, in the development of novel PROTACs. While, to date, no specific PROTACs utilizing this exact compound have been detailed in peer-reviewed literature, its structural features—a readily functionalizable amine group and a bromophenyl oxetane moiety—suggest its utility as a novel E3 ligase ligand or a scaffold for one.

Herein, we present a hypothetical framework for the incorporation of this building block into a PROTAC targeting the well-characterized bromodomain-containing protein 4 (BRD4). This guide is intended to serve as a template for researchers exploring the use of novel chemical entities in PROTAC design and evaluation.

Hypothetical PROTAC Design and Mechanism

For the purpose of these application notes, we will consider a hypothetical PROTAC, designated PROTAC-X , which incorporates the 3-(3-bromophenyl)oxetan-3-amine moiety as a putative ligand for a novel or under-explored E3 ligase, which we will refer to as "E3L-Oxetane". The other end of PROTAC-X will feature JQ1, a known ligand for the BRD4 protein.

The proposed mechanism of action for PROTAC-X follows the general principles of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_binding Binding POI Protein of Interest (BRD4) Ternary Ternary Complex (BRD4-PROTAC-X-E3L-Oxetane) POI->Ternary PROTAC PROTAC-X PROTAC->Ternary E3 E3 Ligase (E3L-Oxetane) E3->Ternary Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated BRD4 Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-Mediated Protein Degradation Pathway.

Data Presentation: Hypothetical Performance of PROTAC-X

The following tables summarize representative quantitative data that would be generated during the evaluation of a novel PROTAC such as PROTAC-X.

Table 1: In Vitro Degradation of BRD4 by PROTAC-X

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)
HEK293T245092
HeLa247588
MCF72412085

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.

Table 2: Cellular Viability upon PROTAC-X Treatment

Cell LineTreatment Time (hours)IC50 (µM)
HEK293T72> 10
HeLa728.5
MCF7725.2

IC50: Concentration required for 50% inhibition of cell viability.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of a novel PROTAC, using our hypothetical PROTAC-X as an example.

Protocol 1: Synthesis of PROTAC-X

This protocol outlines a potential synthetic route for PROTAC-X, starting from this compound, a linker with a carboxylic acid group, and the BRD4 ligand, JQ1, which has a free amine for coupling.

Synthesis_Workflow Start1 3-(3-Bromophenyl)oxetan-3-amine hydrochloride Intermediate Linker-E3 Ligand Moiety Start1->Intermediate Amide Coupling Start2 Linker-COOH Start2->Intermediate Start3 JQ1-NH2 Final PROTAC-X Start3->Final Intermediate->Final Amide Coupling

Synthetic Workflow for PROTAC-X.

Materials:

  • This compound

  • A suitable linker with a terminal carboxylic acid (e.g., PEG4-acid)

  • JQ1 with a free amine

  • Coupling agents (e.g., HATU, EDC/HOBt)

  • Organic solvents (DMF, DCM)

  • DIPEA (N,N-Diisopropylethylamine)

  • Purification supplies (silica gel, HPLC)

Procedure:

  • Step 1: Coupling of the E3 Ligand Moiety and Linker.

    • Dissolve this compound (1.0 eq) and the linker-COOH (1.1 eq) in DMF.

    • Add DIPEA (3.0 eq) to neutralize the hydrochloride salt and facilitate the coupling.

    • Add the coupling agent (e.g., HATU, 1.2 eq) and stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, extract the product with an organic solvent and purify by column chromatography.

  • Step 2: Coupling of the Intermediate with the POI Ligand.

    • Activate the carboxylic acid of the intermediate from Step 1 with a coupling agent in DMF.

    • Add JQ1-NH2 (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC-X product by preparative HPLC.

    • Confirm the structure and purity by NMR and HRMS.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein (BRD4) in cells treated with PROTAC-X.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • PROTAC-X

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PROTAC-X (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle-only control (DMSO).

    • For a negative control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding PROTAC-X.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against BRD4 and a loading control (GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the degradation percentage against the PROTAC-X concentration to determine the DC50 and Dmax.

Protocol 3: Cell Viability Assay

This assay determines the effect of PROTAC-X on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTAC-X

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Treat the cells with a serial dilution of PROTAC-X for 72 hours.

  • Assay:

    • Follow the manufacturer's protocol for the chosen cell viability reagent. For example, for CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.

  • Data Analysis:

    • Normalize the results to the vehicle-treated cells.

    • Plot cell viability against the log of PROTAC-X concentration to calculate the IC50 value.

Protocol 4: Co-Immunoprecipitation for Ternary Complex Formation

This protocol aims to demonstrate the formation of the BRD4-PROTAC-X-E3L-Oxetane ternary complex.

CoIP_Workflow Start Cell Lysate from PROTAC-X treated cells IP Immunoprecipitation with anti-BRD4 antibody Start->IP PullDown Pull-down with Protein A/G beads IP->PullDown Wash Wash beads PullDown->Wash Elute Elute proteins Wash->Elute Western Western Blot for E3L-Oxetane Elute->Western

References

Application Notes and Protocols for 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and use of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride (CAS No: 1332765-79-3), a key building block in pharmaceutical research and development. Adherence to these protocols is crucial to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.

Compound Information

PropertyValueReference
IUPAC Name 3-(3-bromophenyl)-3-oxetanamine hydrochloride[1]
CAS Number 1332765-79-3[2]
Molecular Formula C₉H₁₁BrClNO[2]
Molecular Weight 264.55 g/mol [1][2]
Physical Form Powder/Solid[1][3]
Appearance Off-white[3]
Purity Typically ≥95% or ≥97%[1][2]

Safety and Hazard Information

Signal Word: Warning[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H401: Toxic to aquatic life.

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280[4]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405[4]

  • Disposal: P501[4]

Handling Protocols

3.1. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

EquipmentSpecification
Gloves Nitrile rubber gloves. Inspect for tears or holes before use.[3]
Eye Protection Safety glasses with side-shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate.[5]

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or when dust may be generated.[3][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]

3.3. General Handling Procedures

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Avoid direct contact with skin, eyes, and clothing.[3][5]

  • Do not breathe in dust.[3][5]

  • Weigh the compound in a ventilated enclosure or fume hood.

  • Use non-sparking tools.[4][5]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]

  • Keep the container tightly closed when not in use.[3]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh Compound C->D E Perform Experiment D->E F Clean Workspace E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

Storage Guidelines

Proper storage is essential to maintain the stability and purity of this compound.

ParameterGuidelineRationale
Temperature Room temperature.[1][2]To prevent degradation.
Atmosphere Store under an inert atmosphere if possible; keep container tightly closed in a dry place.[6]The compound may be air-sensitive and is hygroscopic (absorbs moisture from the air).[3][5][6]
Light Store in a light-resistant container.To prevent light-induced degradation.
Ventilation Store in a well-ventilated place.[3][4]To prevent accumulation of any potential vapors.

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

Logical Relationship for Storage Conditions

cluster_conditions Storage Conditions Compound 3-(3-Bromophenyl)oxetan-3-amine hydrochloride Temp Room Temperature Compound->Temp avoids thermal degradation Atmosphere Dry & Inert Atmosphere Compound->Atmosphere prevents hydrolysis & oxidation Light Darkness Compound->Light prevents photodegradation Ventilation Well-Ventilated Area Compound->Ventilation ensures safety

Caption: Key storage parameters for compound stability.

Experimental Protocols

5.1. First Aid Measures

In case of accidental exposure, follow these procedures immediately:

Exposure RouteFirst Aid Protocol
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][5]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[5]

5.2. Spill Response Protocol

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the powder. Avoid generating dust.

  • Absorb: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[6]

  • Clean: Clean the spill area thoroughly with a suitable solvent (e.g., water, followed by a detergent solution), and collect the cleaning materials for disposal.

  • Decontaminate: Decontaminate all equipment used for cleanup.

  • Dispose: Dispose of waste in accordance with local, state, and federal regulations.

5.3. Disposal Protocol

  • Dispose of unused compound and contaminated materials in a licensed hazardous waste disposal facility.

  • Do not dispose of down the drain or into the environment.

  • Handle uncleaned containers as you would the product itself.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride, with a focus on improving reaction yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, broken down by reaction stage.

Stage 1: Synthesis of 3-(3-Bromophenyl)oxetan-3-ol via Grignard Reaction

Issue 1.1: Low or No Yield of 3-(3-Bromophenyl)oxetan-3-ol

Potential Cause Troubleshooting Steps & Recommendations
Poor Quality of Grignard Reagent Magnesium Activation: Ensure magnesium turnings are fresh and shiny. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the aryl halide.[1] Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried) and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen).[1] Solvent Quality: Use anhydrous ether or THF, freshly distilled from a suitable drying agent if necessary.[1]
Side Reactions Wurtz Coupling: This side reaction can form biphenyl. It is favored by high concentrations of bromobenzene and elevated temperatures.[2] To minimize this, add the bromobenzene solution slowly to the magnesium suspension to maintain a gentle reflux and avoid localized high concentrations. Reaction with CO2: The Grignard reagent can react with atmospheric carbon dioxide. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient Reaction with 3-Oxetanone Temperature Control: Add the 3-oxetanone solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to control the exothermic reaction and prevent side reactions. Steric Hindrance: While less of an issue with aryl Grignards, ensure sufficient reaction time for the nucleophilic addition to occur.
Stage 2: Oxidation of 3-(3-Bromophenyl)oxetan-3-ol to 3-(3-Bromophenyl)oxetan-3-one

Issue 2.1: Incomplete Oxidation or Formation of Byproducts

Potential Cause Troubleshooting Steps & Recommendations
Choice of Oxidizing Agent Mild Oxidants: Use mild oxidizing agents such as Pyridinium chlorochromate (PCC) or a Swern oxidation to prevent over-oxidation or degradation of the oxetane ring. Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent is used. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
Reaction Conditions Temperature: Maintain the recommended temperature for the chosen oxidation protocol. For many mild oxidations, low temperatures are crucial. pH Control: Work-up conditions should be carefully controlled to avoid acidic environments that could promote ring-opening of the oxetane.
Stage 3: Reductive Amination of 3-(3-Bromophenyl)oxetan-3-one

Issue 3.1: Low Yield of 3-(3-Bromophenyl)oxetan-3-amine

Potential Cause Troubleshooting Steps & Recommendations
Inefficient Imine Formation Ammonia Source: Use a suitable source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol. The choice can influence the equilibrium of imine formation. Water Removal: The formation of the imine intermediate is an equilibrium reaction that produces water.[3] The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the reaction forward.
Choice of Reducing Agent Selectivity: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are less reactive towards the ketone starting material compared to sodium borohydride (NaBH4), allowing for in-situ imine formation and reduction.[4] Steric Hindrance: For sterically hindered ketones like 3-aryl-3-oxetanones, a more reactive reducing agent or longer reaction times may be necessary.[5][6][7]
Side Reaction: Reduction of Ketone Stepwise Procedure: If reduction of the starting ketone is a significant issue, a stepwise approach can be employed. First, form the imine, and after confirming its formation (e.g., by TLC or NMR), add the reducing agent.[1]
Stage 4: Formation and Purification of the Hydrochloride Salt

Issue 4.1: Difficulty in Isolating a Pure Hydrochloride Salt

Potential Cause Troubleshooting Steps & Recommendations
Impurities in the Free Amine Purification of the Free Base: Before salt formation, purify the free amine by column chromatography to remove any unreacted starting materials or byproducts.
Salt Precipitation/Crystallization Solvent System: Use an anhydrous solvent system for the salt formation, typically by bubbling dry HCl gas through a solution of the amine in a non-polar solvent like diethyl ether or by adding a solution of HCl in an organic solvent (e.g., HCl in dioxane). Recrystallization: If the initial precipitate is impure, recrystallization from a suitable solvent system (e.g., ethanol/ether) can improve purity.
Hygroscopic Nature of the Salt Handling and Storage: Handle the final hydrochloride salt in a dry atmosphere (e.g., glove box) and store it in a desiccator to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

Q2: Can I use a different aryl Grignard reagent, for example, with a different substitution pattern on the phenyl ring?

A2: Yes, the Grignard reaction is generally tolerant of various substituents on the aryl ring. However, the electronic nature of the substituent may affect the reactivity of the Grignard reagent. Electron-donating groups can increase reactivity, while electron-withdrawing groups may decrease it.

Q3: Are there alternative methods to reductive amination for the synthesis of the target amine?

A3: Other methods for the synthesis of 3-aminooxetanes have been reported, such as the reaction of oxetan-3-one with tert-butylsulfinimine followed by nucleophilic addition and deprotection. However, reductive amination is a common and direct approach.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the progress of each step. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis, taking aliquots for 1H NMR spectroscopy can confirm the formation of intermediates and the final product.

Q5: What are the main safety precautions to consider during this synthesis?

A5: Grignard reagents are highly reactive and pyrophoric; they must be handled under anhydrous and inert conditions. Oxidizing agents should be handled with care. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Bromophenyl)oxetan-3-ol
  • Preparation: Under an argon atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Formation: Add a small crystal of iodine. In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF. Add a small portion of the 3-bromoanisole solution to the magnesium. If the reaction does not initiate (disappearance of the iodine color and gentle reflux), gently heat the flask. Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Reaction with 3-Oxetanone: Cool the Grignard reagent to 0 °C. In a separate flask, prepare a solution of 3-oxetanone (0.9 equivalents) in anhydrous THF. Add the 3-oxetanone solution dropwise to the Grignard reagent, maintaining the temperature at 0 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 3-(3-bromophenyl)oxetan-3-ol.

Protocol 2: Synthesis of 3-(3-Bromophenyl)oxetan-3-one
  • Preparation: To a solution of 3-(3-bromophenyl)oxetan-3-ol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 3: Synthesis of this compound
  • Reductive Amination: To a solution of 3-(3-bromophenyl)oxetan-3-one (1.0 equivalent) in methanol, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the addition of water. Make the solution basic (pH > 10) with a sodium hydroxide solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude amine in anhydrous diethyl ether and cool to 0 °C. Bubble dry HCl gas through the solution or add a solution of HCl in dioxane dropwise until no further precipitation is observed.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Reaction Conditions Advantages Disadvantages Expected Yield Range
Sodium Borohydride (NaBH4) Methanol, room temperatureCost-effective, readily availableCan reduce the starting ketone50-70%
Sodium Cyanoborohydride (NaBH3CN) Methanol, slightly acidic pHSelective for imines over ketonesToxic cyanide byproduct70-90%
Sodium Triacetoxyborohydride (NaBH(OAc)3) Dichloroethane (DCE) or THF, room temperatureMild and selective, non-toxic byproductsMore expensive, moisture sensitive75-95%
H2, Pd/C Methanol or Ethanol, H2 pressure"Green" reagent, high yieldsRequires specialized equipment, potential for dehalogenation80-95%

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_stage1 Stage 1: Grignard Reaction cluster_stage2 Stage 2: Oxidation cluster_stage3 Stage 3: Reductive Amination cluster_stage4 Stage 4: Salt Formation 3-Bromotoluene 3-Bromotoluene S1_Grignard 3-Bromophenylmagnesium bromide formation 3-Bromotoluene->S1_Grignard 3-Oxetanone 3-Oxetanone S1_Addition Nucleophilic Addition to 3-Oxetanone 3-Oxetanone->S1_Addition S1_Grignard->S1_Addition S1_Product 3-(3-Bromophenyl)oxetan-3-ol S1_Addition->S1_Product S2_Oxidation Oxidation of Alcohol S1_Product->S2_Oxidation S2_Product 3-(3-Bromophenyl)oxetan-3-one S2_Oxidation->S2_Product S3_Imine Imine Formation (with NH4OAc) S2_Product->S3_Imine S3_Reduction Reduction (with NaBH3CN) S3_Imine->S3_Reduction S3_Product 3-(3-Bromophenyl)oxetan-3-amine S3_Reduction->S3_Product S4_Salt Treatment with HCl S3_Product->S4_Salt S4_Final 3-(3-Bromophenyl)oxetan-3-amine hydrochloride S4_Salt->S4_Final

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_Grignard Grignard Troubleshooting cluster_Oxidation Oxidation Troubleshooting cluster_ReductiveAmination Reductive Amination Troubleshooting cluster_Purification Purification Troubleshooting LowYield Low Overall Yield Grignard_Issues Grignard Stage Issues LowYield->Grignard_Issues Oxidation_Issues Oxidation Stage Issues LowYield->Oxidation_Issues ReductiveAmination_Issues Reductive Amination Issues LowYield->ReductiveAmination_Issues Purification_Issues Purification/Isolation Issues LowYield->Purification_Issues G1 Check Reagent Quality Grignard_Issues->G1 G2 Ensure Anhydrous Conditions Grignard_Issues->G2 G3 Optimize Temperature Grignard_Issues->G3 O1 Use Milder Oxidant Oxidation_Issues->O1 O2 Control Stoichiometry Oxidation_Issues->O2 O3 Maintain Low Temperature Oxidation_Issues->O3 RA1 Optimize Ammonia Source ReductiveAmination_Issues->RA1 RA2 Use Selective Reducing Agent ReductiveAmination_Issues->RA2 RA3 Consider Stepwise Protocol ReductiveAmination_Issues->RA3 P1 Purify Free Base First Purification_Issues->P1 P2 Optimize Salt Crystallization Purification_Issues->P2 P3 Handle Product in Dry Environment Purification_Issues->P3

Caption: Troubleshooting guide for low yield in the synthesis.

Reductive_Amination_Pathway Ketone 3-(3-Bromophenyl)oxetan-3-one C9H7BrO2 Imine Iminium Intermediate Ketone->Imine + NH4OAc - H2O Ammonia Ammonium Acetate CH3COONH4 Ammonia->Imine Amine 3-(3-Bromophenyl)oxetan-3-amine C9H10BrNO Imine->Amine + NaBH3CN ReducingAgent Sodium Cyanoborohydride NaBH3CN ReducingAgent->Amine FinalProduct This compound C9H11BrClNO Amine->FinalProduct + HCl HCl Hydrochloric Acid HCl HCl->FinalProduct

Caption: Reductive amination and salt formation pathway.

References

Technical Support Center: Purification of 3-Aminooxetane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminooxetane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these versatile building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges when working with 3-aminooxetane compounds?

A1: The main stability challenges stem from the inherent reactivity of the 3-aminooxetane scaffold.

  • Ring Strain and Acidity: The oxetane ring is strained and can be susceptible to ring-opening, particularly under strong acidic conditions or at elevated temperatures.[1] The stability is influenced by the substitution pattern; for instance, 3,3-disubstituted oxetanes tend to be more stable.[1]

  • Amphoteric Nature: 3-aminooxetanes are considered 1,3-amphoteric molecules, meaning they possess both a nucleophilic amino group and an electrophilic carbon atom within the ring.[2][3][4] This dual reactivity can lead to self-reaction or undesired side reactions under certain conditions.

  • pH Sensitivity: The stability of the compound can be pH-dependent. At a slightly acidic pH, protonation of the amine group can reduce its nucleophilicity, potentially mitigating side reactions like cyclization or polymerization.[5] However, strongly acidic conditions may promote ring-opening.[1] Inappropriate pH during purification can lead to protein aggregation and fragmentation in biopharmaceutical contexts.[6]

Q2: Why are protecting groups often necessary for the purification of 3-aminooxetane derivatives?

A2: Protecting groups are crucial for temporarily masking the reactive amino group, which allows for selective reactions at other sites in the molecule and prevents unwanted side reactions during synthesis and purification.[7][8] Key reasons for using them include:

  • Preventing Unwanted Reactions: The nucleophilic amine can react with electrophilic reagents or intermediates. A protecting group renders it inert to these conditions.

  • Improving Solubility and Chromatographic Behavior: Attaching a protecting group alters the polarity and steric properties of the molecule, which can improve its solubility in common organic solvents and enhance separation from impurities during chromatography.

  • Enabling Specific Synthetic Steps: In multi-step syntheses, protecting groups are essential for achieving chemoselectivity.[7] Common protecting groups for amines include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (Bn).[9] The choice depends on the specific reaction conditions the molecule must endure.[8]

Q3: What are the most common purification techniques for 3-aminooxetane compounds?

A3: The choice of purification technique depends on the scale, the nature of the impurities, and the properties of the specific 3-aminooxetane derivative.

  • Flash Column Chromatography: This is one of the most common and versatile techniques used by organic chemists.[10] Normal-phase chromatography on silica gel is frequently the method of choice for isolating drug discovery products.[10]

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is often used. Both normal-phase and reverse-phase (RP) methods can be developed. An RP-HPLC method using a C18 column with a mobile phase of acetonitrile and water is suitable for some oxetane derivatives.[11]

  • Recrystallization: This is an effective method for purifying solid compounds by removing impurities with different solubility profiles.[12] It is ideal for obtaining high-purity crystalline material.

  • Distillation: For volatile liquid compounds, distillation can be effective for removing non-volatile impurities.[12] However, given the potential for thermal degradation of the oxetane ring, vacuum distillation at lower temperatures is advisable.[1]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Product Instability on Silica Gel The slightly acidic nature of silica gel can cause degradation of sensitive compounds. Solution: Deactivate the silica gel by pre-treating it with a base like triethylamine (typically 1-2% in the eluent). Alternatively, use a different stationary phase such as alumina.
Irreversible Adsorption The polar amine can bind strongly to the silica gel, leading to streaking and poor recovery. Solution: Add a competitive base like triethylamine or a few drops of ammonium hydroxide to the eluent to improve elution. Using a protected form of the amine can also prevent this issue.
Inappropriate Solvent System Poor separation or co-elution with impurities can lead to the loss of product in mixed fractions. Solution: Carefully optimize the mobile phase using Thin Layer Chromatography (TLC) first. A shallower gradient or isocratic elution may improve resolution.[5]
Product Volatility The product may be lost during solvent removal (rotary evaporation) if it is volatile. Solution: Use lower temperatures and pressures during solvent removal. Consider extraction into a higher-boiling solvent before final concentration.
Issue 2: Product Degradation During Purification
Possible Cause Troubleshooting Steps
Thermal Instability High temperatures during solvent removal or distillation can cause ring-opening or polymerization.[1] Solution: Perform all concentration steps at low temperatures (e.g., <30°C) under high vacuum. Use techniques like freeze-drying (lyophilization) if the compound is soluble in appropriate solvents.
Acid/Base Sensitivity Exposure to acidic or basic conditions during extraction or chromatography can degrade the product.[1] Solution: Maintain a neutral or slightly acidic pH during aqueous workups to stabilize the amine.[5] Use neutralized silica gel or an alternative stationary phase for chromatography.
Oxidation The amino group can be susceptible to air oxidation. Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[5] Use degassed solvents to minimize exposure to oxygen.
Issue 3: Co-elution of Impurities
Possible Cause Troubleshooting Steps
Similar Polarity of Product and Impurity The impurity has a polarity very close to the desired product, making separation difficult. Solution: Optimize the mobile phase; a shallower gradient or an isocratic system may resolve the compounds.[5] Evaluate different stationary phases (e.g., alumina, reverse-phase C18).[12]
Presence of a Protecting Group An impurity from the protection or deprotection step may have similar properties to the product. Solution: Ensure the protection/deprotection reaction has gone to completion. An extra extraction or wash step before chromatography can remove residual reagents.
Isomeric Impurities Structural isomers formed during the synthesis can be very difficult to separate. Solution: Consider using a higher-resolution technique like preparative HPLC. Derivatization of the mixture to alter the polarity of one component, followed by separation and removal of the derivatizing agent, can also be an option.

Data Presentation

Table 1: Qualitative Comparison of Common Purification Techniques

Technique Resolution Scalability Speed Purity Achievable Key Considerations
Flash Chromatography ModerateHighFastGood to HighRisk of degradation on silica; requires optimization.[10]
Preparative HPLC Very HighLow to ModerateSlowVery HighHigher cost; requires method development.[11]
Recrystallization High (for solids)Very HighModerateExcellentOnly for solids; requires suitable solvent.[12]
Vacuum Distillation Moderate (for liquids)HighFastGoodRisk of thermal degradation; only for volatile compounds.[12]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude 3-aminooxetane compound in a minimum amount of the chosen eluent or a stronger solvent (e.g., dichloromethane). Adsorb the crude material onto a small amount of silica gel ("dry loading") for better resolution.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane/ethyl acetate). Pack the column evenly, ensuring no air bubbles are trapped.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface.

  • Elution: Begin elution with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) or using a single solvent mixture (isocratic elution). To mitigate issues with the basic amine, consider adding ~1% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions based on TLC analysis or a UV detector if the compound is UV-active.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator at low temperature and pressure to yield the purified compound.

Protocol 2: Boc Protection of 3-Aminooxetane
  • Reaction Setup: Dissolve the 3-aminooxetane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Addition of Reagents: Add a base, such as triethylamine (1.2 equivalents). Cool the mixture in an ice bath (0 °C). Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude Boc-protected product can then be purified by flash column chromatography as described in Protocol 1.

Visualizations

Caption: General experimental workflow for the purification of 3-aminooxetane compounds.

Caption: Troubleshooting logic for diagnosing low yield in chromatographic purification.

Caption: Conceptual diagram of a protecting group strategy in synthesis.

References

stability issues of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-(3-bromophenyl)oxetan-3-amine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guidance is based on established chemical principles and data for related compounds, specific experimental data for this compound is limited. We strongly recommend performing compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid form?

A1: this compound is typically supplied as a solid and is considered bench-stable when stored at room temperature.[1] The hydrochloride salt form generally enhances the stability and solubility of the amine.[2][3] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The oxetane ring can be susceptible to acid-catalyzed cleavage.[4][5]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

  • Temperature: Elevated temperatures can accelerate degradation processes.[6]

  • Light: The bromophenyl group may be susceptible to photodecomposition.[7][8]

  • Oxidizing agents: The amine group can be susceptible to oxidation.

Q3: How does pH affect the stability of the oxetane ring?

A3: The oxetane ring in 3-aminooxetanes is generally more stable than in other oxetane derivatives due to the 1,3-disposition of the amine group, which inhibits intramolecular ring-opening.[9] However, under strongly acidic conditions, the oxetane oxygen can be protonated, making the ring more susceptible to nucleophilic attack and subsequent cleavage.[4][5] It is advisable to maintain solutions at a pH around 4 for maximum stability.[5]

Q4: Is the compound susceptible to photodegradation?

A4: Compounds containing a bromophenyl group can be sensitive to light.[10] It is recommended to protect solutions of this compound from light to prevent potential photodegradation.[7][11] When conducting experiments, using amber vials or covering the experimental setup with aluminum foil is a good practice.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected loss of compound concentration over time in solution. Degradation of the compound.Perform a forced degradation study to identify the conditions (pH, light, temperature) causing instability. Adjust experimental conditions accordingly. For example, use a buffer system to maintain a stable pH, protect the solution from light, and conduct experiments at controlled, lower temperatures.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Characterize the degradation products using techniques like mass spectrometry. This will help in understanding the degradation pathway and in developing a stability-indicating analytical method.
Poor solubility or precipitation of the compound in a specific solvent. The hydrochloride salt may have limited solubility in certain organic solvents.Consider using a co-solvent system or adjusting the pH of the solution. The hydrochloride salt form is generally more soluble in aqueous solutions.[3]
Inconsistent experimental results between batches. Potential degradation of the stock solution.Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C or -80°C) and protected from light. Perform a quick purity check of the stock solution before use.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[12][13][14] The following is a general protocol that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark under the same conditions.[7]

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products.

Potential Degradation Pathway

Based on the chemical structure of this compound, a plausible degradation pathway under acidic conditions could involve the opening of the oxetane ring.

Degradation Pathway parent 3-(3-Bromophenyl)oxetan-3-amine (in acidic solution) intermediate Protonated Oxetane Intermediate parent->intermediate H+ product Ring-Opened Product (Diol) intermediate->product H2O (Nucleophilic Attack)

Caption: Hypothetical acid-catalyzed degradation pathway.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of a compound in solution.

Experimental Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Acid Stock Solution->Acid Base Base Stock Solution->Base Oxidation Oxidation Stock Solution->Oxidation Heat Heat Stock Solution->Heat Light Light Stock Solution->Light HPLC/LC-MS Analysis HPLC/LC-MS Analysis Acid->HPLC/LC-MS Analysis Base->HPLC/LC-MS Analysis Oxidation->HPLC/LC-MS Analysis Heat->HPLC/LC-MS Analysis Light->HPLC/LC-MS Analysis Data Evaluation Data Evaluation HPLC/LC-MS Analysis->Data Evaluation

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing Oxetane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane ring formation. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes to this valuable heterocyclic motif. Oxetanes are increasingly important in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, capable of improving physicochemical properties such as aqueous solubility and metabolic stability.[1] However, the construction of this strained four-membered ring can be challenging.[2][3]

This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic methods.

Frequently Asked Questions (FAQs)

1. What is the most common and generally reliable method for synthesizing a simple oxetane in a lab setting?

For laboratory-scale synthesis, the intramolecular Williamson ether synthesis is often the most straightforward and dependable method.[4] This approach involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at one end and an alcohol at the other, typically in the presence of a base.[2][5]

2. How can I minimize the competing Grob fragmentation during an intramolecular Williamson ether synthesis?

Grob fragmentation, which leads to an alkene and a carbonyl compound, is a common side reaction.[4][5] To favor the desired oxetane formation, consider the following strategies:

  • Solvent Choice: Use a less polar solvent.[4]

  • Base Selection: Employ a more sterically demanding, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2][4]

  • Temperature: Running the reaction at lower temperatures can also disfavor fragmentation.[4]

  • High Dilution: Performing the reaction at low concentrations (e.g., 0.01-0.05 M) favors the intramolecular cyclization over intermolecular side reactions.[4]

3. My Paternò-Büchi reaction is giving low yields. What are the critical parameters to check?

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be sensitive to several factors.[1][6][7][8] Key areas to troubleshoot include:

  • Wavelength of Light: Ensure the irradiation wavelength is appropriate to excite the carbonyl compound to its n,π* excited state without causing product decomposition.[8]

  • Solvent: The choice of solvent can influence the reaction's regioselectivity and efficiency.[2][6] Benzene is a common solvent for this reaction.[9]

  • Concentration: High concentrations of the alkene can lead to polymerization. Running the reaction at a lower concentration may improve the yield of the desired oxetane.[4]

  • Reaction Time: Avoid prolonged irradiation after the starting materials have been consumed to prevent photodegradation of the product.[4]

4. Can I synthesize oxetanes from epoxides?

Yes, ring expansion of epoxides is a viable method for forming oxetanes.[1][10] This can be achieved by opening the epoxide with a nucleophile that contains a leaving group, followed by an intramolecular cyclization. For example, reacting an epoxide with a selenomethyllithium reagent can generate a hydroxyselenide intermediate, which can then be converted to a halide and cyclized with a base like potassium tert-butoxide.[2]

Troubleshooting Guides

Intramolecular Williamson Ether Synthesis

This method is a cornerstone of oxetane synthesis, but it is not without its challenges. Below is a troubleshooting guide to address common issues.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Suggestion Rationale
Poor Leaving Group Convert the alcohol to a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or iodide (-I).[2][4]A more reactive leaving group will facilitate the intramolecular SN2 reaction.
Ineffective Base Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2][4] For more sensitive substrates, milder bases like potassium carbonate (K2CO3) in a polar aprotic solvent may be effective.[4]The base must be strong enough to deprotonate the alcohol to form the alkoxide nucleophile.
Steric Hindrance If the substrate is sterically hindered around the reaction centers, consider using a less bulky base and a more reactive leaving group.Steric hindrance can significantly slow down the SN2 cyclization.
Intermolecular Reaction Employ high dilution conditions (0.01-0.05 M).[4]Lowering the concentration favors the intramolecular pathway over intermolecular etherification.

Problem 2: Formation of Elimination Byproducts (Alkenes)

Potential Cause Troubleshooting Suggestion Rationale
Base acting as a nucleophile or being too sterically hindered Use a less hindered base. For secondary halides, a milder base and a good, non-bulky leaving group are crucial.[4]This will favor the desired SN2 cyclization over the competing E2 elimination pathway.

Problem 3: Grob Fragmentation is the Major Product

Potential Cause Troubleshooting Suggestion Rationale
Substrate geometry and reaction conditions favor fragmentation Use a less polar solvent and a more sterically demanding base. Running the reaction at a lower temperature can also be beneficial.[4]These conditions disfavor the concerted mechanism of the Grob fragmentation.
Paternò-Büchi Reaction

This photochemical method offers a direct route to oxetanes but requires careful optimization.

Problem 1: Low Conversion of Starting Materials

Potential Cause Troubleshooting Suggestion Rationale
Incorrect Wavelength or Insufficient Light Source Power Verify the absorption spectrum of the carbonyl compound and use a light source that provides energy for the n,π* transition. Increase the power of the lamp if necessary.Efficient excitation of the carbonyl compound is essential for the reaction to proceed.
Quenching of the Excited State Ensure the solvent and reagents are pure and free from quenching impurities.Quenchers can deactivate the excited state of the carbonyl compound, preventing the reaction.

Problem 2: Low Yield of Oxetane with Byproduct Formation

Potential Cause Troubleshooting Suggestion Rationale
Formation of Polymeric Byproducts Run the reaction at a lower concentration of the alkene.[4]This minimizes intermolecular reactions of the alkene.
Photodegradation of the Product Monitor the reaction progress and stop the irradiation once the starting materials are consumed.[4]Oxetanes can be light-sensitive and may decompose upon prolonged exposure to UV light.
Poor Regio- or Stereoselectivity The selectivity can be influenced by the solvent, temperature, and the electronic and steric properties of the substrates.[6] Experiment with different solvents and reaction temperatures.Fine-tuning the reaction conditions can favor the formation of the desired isomer.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for oxetane formation.

Table 1: Intramolecular Williamson Ether Synthesis Conditions

Substrate Leaving Group Base Solvent Temperature (°C) Yield (%) Reference
1,3-Diol derivative-OMsNaHTHFN/A84[2]
1,3-Diol-I (from Appel reaction)BaseN/AN/A78-82[2]
3-Chloropropyl acetate-ClKOHN/A150~40[11]
3,3-Disubstituted diol derivative-OTsBaseN/AN/A59-87[2]

Table 2: Paternò-Büchi Reaction Conditions

Carbonyl Compound Alkene Solvent Light Source Yield (%) Reference
Aromatic AldehydesSilyl Enol EthersBenzeneIrradiationHigh Diastereoselectivity[9]
N-Acyl EnaminesAcetonitrileIrradiationHigh Diastereoselectivity[9]
α-KetoestersSimple AlkenesN/ABlue Light (with photosensitizer)N/A[5]

Experimental Protocols

Protocol 1: General Procedure for Oxetane Synthesis via Intramolecular Williamson Etherification of a 1,3-Halohydrin

  • Preparation of the Alkoxide: To a solution of the 1,3-halohydrin (1.0 eq) in an anhydrous polar aprotic solvent such as THF or DMF (at a concentration of 0.01-0.05 M), add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature or gently heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired oxetane.

Protocol 2: General Procedure for Oxetane Synthesis via the Paternò-Büchi Reaction

  • Reaction Setup: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and the alkene (1.0-5.0 eq) in a suitable anhydrous solvent (e.g., benzene or acetonitrile). The concentration should be optimized to minimize side reactions.

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl.

  • Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., a high-pressure mercury lamp) while maintaining a constant temperature, often room temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC, or NMR spectroscopy.

  • Work-up and Purification: Once the reaction has reached completion or optimal conversion, stop the irradiation. Remove the solvent under reduced pressure. Purify the residue by column chromatography or distillation to isolate the oxetane product.

Visualization of Workflows

Troubleshooting Workflow for Intramolecular Williamson Ether Synthesis

Williamson_Troubleshooting start Start: Low Yield or No Product check_lg Is the Leaving Group (LG) optimal? (e.g., -OTs, -OMs, -I) start->check_lg improve_lg Improve LG: Convert -OH to -OTs, -OMs, or -I check_lg->improve_lg No check_base Is the base strong enough and non-nucleophilic? check_lg->check_base Yes improve_lg->check_base change_base Change Base: Use NaH or KOtBu check_base->change_base No check_conc Is the reaction run under high dilution? check_base->check_conc Yes change_base->check_conc high_dilution Action: Use high dilution (0.01-0.05 M) check_conc->high_dilution No check_side_products Analyze side products check_conc->check_side_products Yes high_dilution->check_side_products is_fragmentation Is Grob Fragmentation observed? check_side_products->is_fragmentation optimize_frag Optimize to disfavor fragmentation: - Lower temperature - Use less polar solvent - Use sterically hindered base is_fragmentation->optimize_frag Yes is_elimination Is elimination (alkene) observed? is_fragmentation->is_elimination No success Successful Oxetane Formation optimize_frag->success optimize_elim Optimize to disfavor elimination: - Use a less hindered base - Use a milder base for secondary halides is_elimination->optimize_elim Yes is_elimination->success No optimize_elim->success

Caption: Troubleshooting workflow for the Williamson ether synthesis.

Logical Relationships in Paternò-Büchi Reaction Optimization

Paterno_Buchi_Optimization goal Goal: High Yield of Oxetane low_yield Issue: Low Yield goal->low_yield low_conversion Low Conversion low_yield->low_conversion byproducts Byproduct Formation low_yield->byproducts selectivity Optimize Selectivity: - Screen solvents - Vary temperature low_yield->selectivity Consider light_source Optimize Light Source: - Correct Wavelength (n,π*) - Sufficient Power low_conversion->light_source Cause purity Ensure Reagent/Solvent Purity: - Remove Quenchers (e.g., O2) low_conversion->purity Cause polymerization Polymerization byproducts->polymerization Type photodegradation Product Photodegradation byproducts->photodegradation Type light_source->goal purity->goal concentration Optimize Concentration: - Lower alkene concentration concentration->goal reaction_time Optimize Reaction Time: - Monitor and stop when complete reaction_time->goal selectivity->goal polymerization->concentration Solution photodegradation->reaction_time Solution

Caption: Key optimization parameters for the Paternò-Büchi reaction.

References

Technical Support Center: 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. The information is designed to help anticipate and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule stem from its two key functional groups: the oxetane ring and the aromatic amine. The oxetane ring, although 3,3-disubstituted which generally enhances stability, can be susceptible to ring-opening under strongly acidic conditions.[1][2][3] The primary amine group can be prone to oxidation and may react with atmospheric carbon dioxide.[4] As an aromatic amine, there is also potential for sensitivity to light and air.[5] The hydrochloride salt form is expected to be more stable than the free base.[4]

Q2: How should I properly store this compound?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For extended storage, refrigeration or freezing is recommended, and storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?

A3: The appearance of new peaks in an acidic mobile phase may indicate acid-catalyzed degradation of the oxetane ring.[2][6] Oxetanes can undergo ring-opening reactions in the presence of strong acids, leading to the formation of byproducts. It is advisable to use a mobile phase with a pH closer to neutral if you suspect this is occurring. A forced degradation study under acidic conditions can help confirm this hypothesis.

Q4: My sample of this compound has developed a slight discoloration over time. Is it still usable?

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in Reverse-Phase HPLC
  • Symptom: Broad, tailing, or asymmetric peaks during RP-HPLC analysis.

  • Possible Cause: Interaction of the primary amine with residual silanols on the silica-based column packing.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1% v/v). This will mask the active sites on the stationary phase.

    • Adjust pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine to ensure it is fully protonated and behaves predictably.

    • Column Selection: Use a column with end-capping or a hybrid stationary phase designed for the analysis of basic compounds.

Issue 2: Inconsistent Potency or Activity in Biological Assays
  • Symptom: Variability in experimental results and loss of expected biological activity.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Media Stability: Perform a short-term stability study of the compound in the specific biological assay buffer or medium. Analyze samples at different time points to check for degradation.

    • Control for Oxidation: If the assay conditions are oxidative, consider adding an antioxidant to the medium, if compatible with the experimental setup.

    • pH Considerations: Be mindful of the pH of the assay medium, as highly acidic or basic conditions could promote hydrolysis of the oxetane ring or other degradation pathways.

Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways for this compound under various stress conditions.

G Potential Degradation Pathways cluster_main cluster_acid Acidic Conditions cluster_oxidation Oxidative Conditions cluster_photolytic Photolytic Conditions A 3-(3-Bromophenyl)oxetan-3-amine hydrochloride B Ring-Opened Diol A->B H+ / H2O C Rearrangement Products A->C H+ D N-Oxide A->D [O] E Dehydrogenated/Imine Species A->E [O] F Radical-Induced Products A->F hv

A diagram of potential degradation pathways.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using an HPLC system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradation products.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage of degradation.

  • Determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Summary of Forced Degradation Conditions and Expected Outcomes
Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 N HCl60°C24 hoursRing-opened diol, rearrangement products
Base Hydrolysis 0.1 N NaOH60°C24 hoursMinimal degradation expected
Oxidation 3% H₂O₂Room Temp.24 hoursN-oxide, imine species
Thermal -80°C48 hoursMinimal degradation expected
Photolytic 1.2 million lux hoursAmbientAs requiredRadical-induced products

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the stability of this compound.

G Stability Investigation Workflow A Compound Procurement and Initial Analysis B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Develop Stability-Indicating HPLC Method B->C D Characterize Degradation Products (LC-MS, NMR) C->D E Long-Term Stability Study (ICH Conditions) C->E F Data Analysis and Reporting D->F E->F

References

Technical Support Center: Synthesis of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, categorized by the synthetic step.

Synthetic Workflow Overview

The synthesis of this compound is typically a multi-step process. A common synthetic route is illustrated below.

Synthetic Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Amination (via Ritter Reaction & Hydrolysis) cluster_2 Step 3: Boc Deprotection & Salt Formation A 3-Bromophenyl- magnesium bromide C 3-(3-Bromophenyl)oxetan-3-ol A->C THF B Oxetan-3-one B->C D 3-(3-Bromophenyl)oxetan-3-ol E tert-Butyl N-(3-(3-bromophenyl)oxetan-3-yl)carbamate D->E 1. NaCN, Ac₂O, AcOH 2. H₂O G tert-Butyl N-(3-(3-bromophenyl)oxetan-3-yl)carbamate F Acetonitrile, H₂SO₄ H This compound G->H HCl/Dioxane I HCl in Dioxane

A plausible synthetic route for this compound.
Step 1: Grignard Reaction

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no yield of 3-(3-Bromophenyl)oxetan-3-ol 1. Inactive magnesium. 2. Wet glassware or solvents. 3. Formation of biphenyl byproduct.1. Activate magnesium turnings (e.g., with iodine or 1,2-dibromoethane). 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Control reaction temperature and concentration to minimize coupling.[1]
Presence of a significant non-polar impurity Formation of 3,3'-dibromobiphenyl.Use dilute solutions and maintain a low reaction temperature to disfavor the coupling reaction.[1]
Unreacted 3-bromobenzene detected Incomplete Grignard reagent formation.Ensure magnesium is fully consumed before adding oxetan-3-one.
Step 2: Amination and Protection
Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of Boc-protected amine 1. Incomplete reaction. 2. Decomposition of the oxetane ring under harsh acidic conditions.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Use milder conditions or alternative amination strategies.
Formation of multiple products Side reactions of the intermediate carbocation.Control the reaction temperature and consider alternative solvents.
Presence of di-Boc protected amine Use of excess Boc-anhydride and base.Use stoichiometric amounts of the protecting agent.
Step 3: Boc Deprotection and Salt Formation
Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete deprotection Insufficient acid or reaction time.Increase the equivalents of HCl or prolong the reaction time, monitoring by TLC or LC-MS.[2]
Formation of tert-butylated byproducts The reactive tert-butyl cation alkylating the product or other nucleophiles.[3][4]Add a scavenger like anisole or triethylsilane to the reaction mixture.[3]
Product is an oil or difficult to crystallize Presence of impurities or residual solvent.Purify the free base by column chromatography before salt formation. Ensure complete removal of solvents.
Incorrect salt stoichiometry Improper HCl addition.Use a standardized solution of HCl in a suitable solvent like dioxane or isopropanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the final product?

A1: Common impurities can originate from any of the synthetic steps. A summary is provided in the table below.

Impurity Originating Step Reason for Formation
3-Bromobenzene Step 1Unreacted starting material from Grignard formation.
3,3'-Dibromobiphenyl Step 1Homocoupling of the Grignard reagent.[1]
Oxetan-3-one Step 1Unreacted starting material.
3-(3-Bromophenyl)oxetan-3-ol Step 2Incomplete amination reaction.
tert-Butyl N-(3-(3-bromophenyl)oxetan-3-yl)carbamate Step 3Incomplete Boc deprotection.
tert-Butylated aromatics Step 3The tert-butyl cation generated during deprotection can alkylate the bromophenyl ring.[3][4]
Polymeric materials Step 3Polymerization of isobutylene formed from the tert-butyl cation under acidic conditions.[3]

Q2: How can I best monitor the progress of the Grignard reaction?

A2: The formation of the Grignard reagent can be observed by the disappearance of the magnesium turnings and the formation of a cloudy, brownish solution.[5] The subsequent reaction with oxetan-3-one can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots to observe the consumption of the ketone and the formation of the tertiary alcohol.

Q3: What analytical techniques are recommended for final product purity assessment?

A3: A combination of techniques is recommended for a comprehensive purity profile:

  • HPLC-MS: To determine the purity and identify any impurities by their mass-to-charge ratio.

  • ¹H and ¹³C NMR: To confirm the structure of the final product and identify any structurally related impurities.[6][7] Residual solvents can also be quantified by ¹H NMR.

  • Elemental Analysis: To confirm the elemental composition and the correct hydrochloride salt formation.

Q4: The hydrochloride salt of my final product is hygroscopic. How should I handle and store it?

A4: Hygroscopic salts should be handled in a low-humidity environment, such as a glove box or a dry room. It is recommended to store the final product in a tightly sealed container with a desiccant.

Q5: I am observing a ring-opened byproduct. What could be the cause?

A5: The oxetane ring is susceptible to opening under strongly acidic or nucleophilic conditions, especially at elevated temperatures. If you are observing ring-opened byproducts, consider using milder reaction conditions, particularly during the amination and deprotection steps.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Bromophenyl)oxetan-3-ol
  • Apparatus: A three-necked, round-bottomed flask, oven-dried and equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Procedure:

    • Place magnesium turnings (1.2 eq) in the flask and activate with a small crystal of iodine.

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • Slowly add a solution of 3-bromobenzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the Grignard reagent formation.

    • Once the magnesium is consumed, cool the reaction mixture to 0 °C.

    • Add a solution of oxetan-3-one (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of tert-Butyl N-(3-(3-bromophenyl)oxetan-3-yl)carbamate
  • Apparatus: A round-bottomed flask with a magnetic stirrer and a nitrogen inlet.

  • Procedure:

    • Dissolve 3-(3-bromophenyl)oxetan-3-ol (1.0 eq) in a mixture of acetic acid and acetic anhydride.

    • Cool the mixture to 0 °C and add sodium cyanide (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully add water to hydrolyze the intermediate.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Dissolve the crude intermediate in a suitable solvent like THF.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as triethylamine (1.5 eq).[8]

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up by adding water and extracting with ethyl acetate.

    • Purify by column chromatography.

Protocol 3: Synthesis of this compound
  • Apparatus: A round-bottomed flask with a magnetic stirrer.

  • Procedure:

    • Dissolve tert-butyl N-(3-(3-bromophenyl)oxetan-3-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

    • Add a solution of hydrochloric acid in dioxane (4 M, 3-5 eq) dropwise at 0 °C.[2]

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete deprotection.

    • The hydrochloride salt may precipitate from the solution. If not, concentrate the solvent under reduced pressure.

    • Triturate the residue with diethyl ether or pentane to induce precipitation.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Logical Relationships and Troubleshooting Flowchart

The following diagram illustrates a troubleshooting workflow for a low yield of the final product.

Troubleshooting Flowchart start Low Yield of Final Product check_step3 Analyze Purity of Boc-Protected Intermediate start->check_step3 impure_step2 Impure Intermediate check_step3->impure_step2 No pure_step2 Pure Intermediate check_step3->pure_step2 Yes check_step1 Analyze Purity of Alcohol Intermediate impure_step2->check_step1 check_deprotection Check Deprotection Conditions pure_step2->check_deprotection repurify_step2 Re-purify Boc-Protected Intermediate repurify_step2->check_deprotection incomplete_deprotection Incomplete Reaction check_deprotection->incomplete_deprotection Starting Material Present side_products Side Products Observed check_deprotection->side_products New Spots on TLC/LCMS increase_time_acid Increase Reaction Time or Equivalents of HCl incomplete_deprotection->increase_time_acid add_scavenger Add Scavenger (e.g., anisole) side_products->add_scavenger end Improved Yield increase_time_acid->end add_scavenger->end check_step1->repurify_step2 Yes impure_step1 Impure Alcohol check_step1->impure_step1 No revisit_grignard Re-evaluate Grignard Reaction Conditions (Anhydrous, Temp. Control) impure_step1->revisit_grignard revisit_grignard->end

A flowchart for troubleshooting low product yield.

References

Validation & Comparative

comparing biological activity of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride with its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activity of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride and its analogs. This document synthesizes available data to highlight structure-activity relationships and provide a framework for future research and development in this chemical space.

The oxetane ring is a valuable scaffold in medicinal chemistry, recognized for its ability to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. The 3-amino-3-aryloxetane motif, in particular, has garnered significant interest as a potential bioisostere for the commonly found benzamide functional group, suggesting its broad applicability in drug design.

Table 1: Comparative Biological Activity of 3-Aryl-3-amino-oxetane Analogs

The following table presents hypothetical IC50 values for a series of 3-aryl-3-amino-oxetane analogs against a generic kinase target, illustrating potential structure-activity relationships.

Compound IDAryl Substituent (R)IC50 (nM)
1 3-Bromophenyl 50
2Phenyl150
34-Chlorophenyl75
43-Methoxyphenyl120
54-Fluorophenyl90
63-Trifluoromethylphenyl35

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how a comparative analysis would be structured and should not be considered as actual experimental results.

Experimental Protocols

The following are representative experimental protocols that could be employed to obtain the type of data presented above.

Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human kinase enzyme

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

Procedure:

  • A solution of the kinase enzyme and the biotinylated substrate peptide in assay buffer is prepared.

  • The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • In a 384-well plate, the kinase/substrate solution is added to each well.

  • The test compound dilutions are then added to the respective wells.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is stopped by the addition of a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

  • The plate is incubated for another period (e.g., 60 minutes) to allow for the binding of the detection reagents.

  • The TR-FRET signal is read on a plate reader capable of measuring time-resolved fluorescence. The signal is proportional to the amount of phosphorylated substrate.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The test compounds are serially diluted in cell culture medium.

  • The medium from the wells is replaced with the medium containing the test compounds at various concentrations.

  • The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the control (vehicle-treated) cells.

  • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Experimental and Logical Frameworks

To better understand the processes and relationships involved in this research area, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 3-Aryl-3-amino-oxetane Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cytotoxicity) Characterization->Cell_Based_Assay IC50_Determination IC50 Value Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Workflow for Synthesis and Biological Evaluation.

SAR_Logic cluster_substituents Substituent Properties Core_Scaffold 3-Amino-3-aryloxetane Scaffold Biological_Activity Biological Activity (e.g., IC50) Core_Scaffold->Biological_Activity Aryl_Substituent Aryl Substituent (R) Electronic_Effects Electronic Effects (e.g., Hammett parameter) Aryl_Substituent->Electronic_Effects Steric_Effects Steric Effects (e.g., size, shape) Aryl_Substituent->Steric_Effects Lipophilicity Lipophilicity (e.g., cLogP) Aryl_Substituent->Lipophilicity Electronic_Effects->Biological_Activity Steric_Effects->Biological_Activity Lipophilicity->Biological_Activity

Factors Influencing Structure-Activity Relationships.

Conclusion

The 3-amino-3-aryloxetane scaffold represents a promising area for the discovery of novel therapeutic agents. While specific comparative data for this compound and its analogs remain to be fully elucidated in publicly accessible literature, the foundational knowledge of SAR from related compound series provides a valuable starting point for further investigation. The experimental protocols and logical frameworks presented here offer a guide for researchers to systematically explore the biological activities of this compound class and to delineate the key structural features that govern their potency and selectivity. Future studies are warranted to synthesize a focused library of these analogs and evaluate them against various biological targets to unlock their full therapeutic potential.

A Comparative Guide to the Validation of Analytical Methods for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride, a key building block in modern drug discovery.[1][2] Ensuring the identity, purity, and strength of such intermediates is critical for the safety and efficacy of final drug products.[3] This document outlines detailed experimental protocols, presents comparative data for common analytical techniques, and follows regulatory guidelines to support robust method validation.

Comparison of Analytical Methods

The selection of an analytical technique is dependent on the intended purpose of the analysis, such as quantification, impurity detection, or structural confirmation. The chemical structure of this compound—containing a bromophenyl chromophore, a primary amine, and an oxetane ring—lends itself to several analytical techniques.[4]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for pharmaceutical intermediates.[5] When coupled with a UV detector, the bromophenyl group allows for sensitive detection. For primary amines that may lack a strong chromophore, derivatization is often employed to enhance detection.[6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[5][9] Given the hydrochloride salt form of the target molecule, derivatization would be necessary to increase volatility and reduce polarity.[7] GC-MS provides excellent separation and structural information, making it ideal for identifying impurities.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for unambiguous structure elucidation and confirmation.[12] While not typically used for routine quantification in quality control settings, it provides critical information on the chemical structure, including the integrity of the oxetane ring.[13][14]

The following table compares these methods for the analysis of this compound:

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Quantification, Purity Assessment, Impurity ProfilingImpurity Identification, Analysis of Volatile OrganicsStructural Elucidation and Confirmation
Typical Analytes Non-volatile, thermally unstable, and polar compounds.[5]Volatile and thermally stable compounds.[5]Molecules in solution for structural analysis.
Derivatization May not be required due to the UV-active bromophenyl group, but can be used to improve peak shape and retention for the amine.[7]Generally required to increase volatility and thermal stability of the amine hydrochloride.[7]Not required for detection, but may be used for specific structural studies.
Advantages High resolution, versatile detectors, suitable for a wide range of compounds.[5]High sensitivity and specificity, provides molecular weight and structural information.[9]Provides definitive structural information, non-destructive.[12]
Limitations Can consume significant volumes of solvents; peak tailing can be an issue for amines.[7]Limited to thermally stable and volatile compounds; high temperatures can cause degradation.[7]Lower sensitivity compared to chromatographic methods; complex data interpretation.

Workflow for Analytical Method Validation

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[15] The workflow ensures that the method is reliable, reproducible, and accurate for the analysis of the substance.

Analytical Method Validation Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Reporting & Lifecycle start Define Analytical Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report review Review & Approve report->review implementation Method Implementation & Continuous Monitoring review->implementation

References

A Prospective Structure-Activity Relationship (SAR) Comparison Guide for 3-(3-Bromophenyl)oxetan-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a synthetic molecule featuring a unique combination of a substituted aromatic ring and a strained oxetane heterocycle. The oxetane motif has gained significant traction in medicinal chemistry as a versatile building block.[1][2] It is often employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties, offering improvements in key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[3][4] The presence of the primary amine and the bromophenyl group provides vectors for interaction with biological targets and for synthetic modification.

To date, specific structure-activity relationship (SAR) studies for this compound are not extensively reported in peer-reviewed literature. This guide, therefore, presents a prospective framework for a systematic SAR exploration of this chemical scaffold. We propose a series of structural modifications and a corresponding battery of experiments to elucidate the relationships between chemical structure and biological activity, providing a roadmap for researchers interested in developing this compound class for therapeutic applications.

Proposed Structural Modifications and Analog Design

The core structure of 3-(3-Bromophenyl)oxetan-3-amine can be systematically modified at three key positions to explore the chemical space and understand its impact on biological activity.

  • Modification of the Phenyl Ring (R¹): The nature and position of the substituent on the phenyl ring are critical for target engagement. We propose exploring various electronic and steric properties.

  • Bioisosteric Replacement of the Phenyl Ring (Ar): The entire phenyl ring can be replaced with other aromatic or heteroaromatic systems to probe for new interactions and improved properties.

  • Modification of the Amine Group (R²): The primary amine offers a key interaction point (hydrogen bond donor/acceptor) and its basicity can be modulated through substitution.

The following table outlines a proposed set of initial analogs for synthesis and evaluation.

Compound ID Scaffold Modification Type R¹ / Ar Rationale for Modification
LEAD-001 3-(Phenyl)oxetan-3-amine-3-BrHParent Compound
ANA-001 3-(Phenyl)oxetan-3-aminePhenyl Ring Substitution3-ClHEvaluate effect of halogen size and electronegativity.
ANA-002 3-(Phenyl)oxetan-3-aminePhenyl Ring Substitution3-FHIntroduce a smaller, more electronegative halogen.
ANA-003 3-(Phenyl)oxetan-3-aminePhenyl Ring Substitution3-CH₃HExplore impact of a small, lipophilic, electron-donating group.
ANA-004 3-(Phenyl)oxetan-3-aminePhenyl Ring Substitution3-OCH₃HIntroduce a polar, electron-donating group.
ANA-005 3-(Phenyl)oxetan-3-aminePhenyl Ring Substitution4-BrHInvestigate positional isomer effects.
ANA-006 3-(Phenyl)oxetan-3-aminePhenyl Ring Substitution2-BrHInvestigate positional isomer effects (ortho-substitution).
ANA-007 3-(Aryl)oxetan-3-aminePhenyl Ring Bioisostere2-PyridylHIntroduce a hydrogen bond acceptor and alter electronics.
ANA-008 3-(Aryl)oxetan-3-aminePhenyl Ring Bioisostere3-PyridylHPositional isomer of the pyridyl bioisostere.
ANA-009 3-(Phenyl)oxetan-3-amineAmine Modification3-BrCH₃Evaluate effect of N-methylation on basicity and steric bulk.
ANA-010 3-(Phenyl)oxetan-3-amineAmine Modification3-BrCOCH₃Convert amine to a neutral amide; remove basicity.

Proposed Experimental Workflow and Data Presentation

A tiered screening approach is proposed to efficiently evaluate the synthesized analogs. The workflow is designed to first identify active compounds and then characterize their selectivity, mechanism of action, and drug-like properties.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 ADME & In Vivo Design Analog Design Synthesis Chemical Synthesis & Purification Design->Synthesis HTS High-Throughput Screen (Panel of Targets) Synthesis->HTS Primary_Assay Primary Target Assay(s) (e.g., Binding, Functional) Potency Potency Determination (IC50/EC50) Primary_Assay->Potency HTS->Primary_Assay Selectivity Selectivity Profiling MoA Mechanism of Action Studies Selectivity->MoA ADME In Vitro ADME (Solubility, Permeability, Stability) MoA->ADME Potency->Selectivity PK Pharmacokinetics (PK) ADME->PK InVivo In Vivo Efficacy Model PK->InVivo SAR_Cycle SAR Analysis & Iteration InVivo->SAR_Cycle SAR_Cycle->Design Next Generation Design Signaling_Pathway cluster_membrane Cell Membrane GPCR Gαq-Coupled Receptor G_Protein Gαq/βγ GPCR->G_Protein Activates PLC PLC PIP2 PIP₂ PLC->PIP2 Cleaves Ligand Compound (e.g., LEAD-001) Ligand->GPCR Binds G_Protein->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_Store Ca²⁺ Ca_Cytosol [Ca²⁺]i ↑ Ca_Store->Ca_Cytosol Release Downstream Downstream Signaling Ca_Cytosol->Downstream PKC->Downstream

References

Oxetane vs. Azetidine: A Comparative Analysis for Drug Design Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of small, saturated heterocycles has become a cornerstone of lead optimization. Among these, the four-membered rings, oxetane and azetidine, have emerged as valuable tools for medicinal chemists seeking to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an objective, data-driven comparison of oxetane and azetidine, offering insights into their respective impacts on key drug-like properties to aid researchers in making informed decisions during the design process.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a methylene group with an oxygen (oxetane) or a nitrogen (azetidine) atom within a four-membered ring imparts distinct electronic and steric features that significantly influence a molecule's behavior. A summary of their comparative effects on crucial physicochemical parameters is presented below.

PropertyOxetaneAzetidineRationale
Lipophilicity (LogD) Generally lowerGenerally higher than oxetane analoguesThe greater electronegativity of oxygen in oxetane leads to increased polarity and, consequently, lower lipophilicity compared to the nitrogen in azetidine.[1]
Aqueous Solubility Generally higherGenerally lower than oxetane analoguesThe increased polarity of the oxetane ring typically enhances interactions with water, leading to improved aqueous solubility.[1][2]
pKa of Proximal Amines Significant reductionModerate reductionThe strong inductive electron-withdrawing effect of the oxetane's oxygen atom causes a more pronounced decrease in the basicity of nearby amines compared to the nitrogen in azetidine. An oxetane positioned alpha to an amine can reduce its pKa by approximately 2.7 units.[2]
Metabolic Stability Generally highGenerally high, but can be susceptible to specific metabolic pathwaysBoth rings can enhance metabolic stability by blocking metabolically labile sites.[2][3] However, azetidines can sometimes be susceptible to ring opening or other metabolic transformations.[4]
Hydrogen Bond Accepting Capacity GoodGoodBoth the oxygen in oxetane and the nitrogen in azetidine can act as hydrogen bond acceptors, influencing interactions with biological targets.
Three-Dimensionality HighHighBoth scaffolds introduce a significant degree of sp³ character, increasing the three-dimensionality of a molecule, which can lead to improved target selectivity and better pharmacokinetic properties.[2]

Impact on Pharmacological Properties

The choice between an oxetane and an azetidine moiety can have a profound impact on a compound's biological activity, selectivity, and safety profile.

Potency and Selectivity

The introduction of either heterocycle can modulate potency and selectivity through a combination of effects. The rigid, three-dimensional nature of these rings can orient substituents in a way that optimizes interactions with the target protein.[5] For instance, the replacement of a more flexible group with an oxetane or azetidine can lock the molecule into a more bioactive conformation. Furthermore, the ability of these rings to act as hydrogen bond acceptors can introduce new, favorable interactions within the binding pocket.

In a late-stage drug optimization campaign for the spleen tyrosine kinase (Syk) inhibitor entospletinib, replacing a metabolically labile morpholine with a 4-ethyl-piperazine improved metabolic stability but increased basicity, leading to poor T-cell versus B-cell selectivity. The introduction of an oxetane on the 4-position of the piperazine ring reduced the basicity, which in turn doubled the desired selectivity while maintaining the improved metabolic stability and demonstrating high aqueous solubility.[3]

Metabolic Stability and Clearance

A key advantage of incorporating oxetanes and azetidines is the potential to enhance metabolic stability. These motifs can serve as "metabolic blockers," replacing functionalities that are susceptible to enzymatic degradation, such as gem-dimethyl or carbonyl groups.[3]

Oxetanes, in particular, have been shown to direct the metabolism of drugs away from cytochrome P450 (CYP) enzymes.[6][7] Instead, they can be hydrolyzed by microsomal epoxide hydrolase (mEH), offering an alternative clearance pathway that can reduce the risk of drug-drug interactions.[6] The rate of this hydrolysis can be influenced by the substitution pattern around the oxetane ring, providing an opportunity for fine-tuning metabolic clearance.[8]

Azetidines also generally exhibit good metabolic stability.[9] However, their inherent ring strain can, in some cases, make them susceptible to metabolic ring-opening, for example, through reactions with glutathione.[4] The stability of an azetidine ring is highly dependent on its substitution and the overall molecular context.[4]

hERG Liability

Off-target activity at the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant safety concern in drug development due to the risk of cardiac arrhythmias. The basicity of a molecule is a known contributor to hERG binding. By reducing the pKa of nearby amines, both oxetanes and azetidines can help mitigate hERG liability.[10] The more pronounced pKa-lowering effect of oxetanes can be particularly advantageous in this regard.[10]

Experimental Protocols

To facilitate the direct comparison of oxetane- and azetidine-containing analogues, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) of a compound in vitro.

Methodology:

  • Preparation of HLM: Thaw a commercial preparation of pooled human liver microsomes at 37°C. Dilute the microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Incubation: Add the test compound (typically at a final concentration of 1 µM) to the HLM suspension. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time Points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify potential for active efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Sampling: Incubate the plates at 37°C. At specific time points, collect samples from the receiver compartment (B for A-B transport, A for B-A transport).

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Dilution: Add a small volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final compound concentration.

  • Equilibration: Shake the mixture at room temperature for a defined period (e.g., 2 hours).

  • Separation of Undissolved Compound: Use a filter plate to separate any precipitated compound from the saturated solution.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard curve.

Visualizing Comparative Pathways and Workflows

Comparative Metabolic Fates of Oxetane and Azetidine

The metabolic pathways of oxetane and azetidine rings can differ, influencing the overall disposition of a drug molecule. The following diagram illustrates potential metabolic transformations.

cluster_0 Oxetane Metabolism cluster_1 Azetidine Metabolism Oxetane-containing Drug Oxetane-containing Drug Diol Metabolite Diol Metabolite Oxetane-containing Drug->Diol Metabolite Microsomal Epoxide Hydrolase (mEH) Azetidine-containing Drug Azetidine-containing Drug Ring-opened Metabolite Ring-opened Metabolite Azetidine-containing Drug->Ring-opened Metabolite e.g., Glutathione Conjugation

Comparative Metabolic Pathways
General Experimental Workflow for Oxetane vs. Azetidine Analogues

A systematic approach is crucial for a robust comparative analysis. The following workflow outlines the key experimental stages.

cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Assays Synthesis of Analogues Synthesis of Analogues Physicochemical Profiling Physicochemical Profiling Synthesis of Analogues->Physicochemical Profiling In Vitro ADME Assays In Vitro ADME Assays Physicochemical Profiling->In Vitro ADME Assays pKa Determination pKa Determination LogD Measurement LogD Measurement Kinetic Solubility Kinetic Solubility In Vitro Pharmacology In Vitro Pharmacology In Vitro ADME Assays->In Vitro Pharmacology Metabolic Stability (HLM) Metabolic Stability (HLM) Caco-2 Permeability Caco-2 Permeability hERG Assay hERG Assay Data Analysis & Comparison Data Analysis & Comparison In Vitro Pharmacology->Data Analysis & Comparison

Experimental Workflow

Conclusion

Both oxetane and azetidine are powerful tools in the medicinal chemist's arsenal, each offering a unique set of advantages for optimizing drug candidates. Oxetanes excel at increasing polarity, enhancing aqueous solubility, and significantly reducing the basicity of proximal amines, which can be beneficial for mitigating hERG risk and directing metabolism away from CYP pathways. Azetidines, while also improving metabolic stability and introducing three-dimensionality, offer a basic nitrogen that can be crucial for target engagement. The choice between these two heterocycles should be guided by a thorough understanding of the specific challenges of a given drug discovery program and supported by direct, head-to-head experimental comparisons of analogous pairs. By leveraging the distinct properties of these four-membered rings, researchers can effectively navigate the complexities of lead optimization and increase the likelihood of developing safe and efficacious medicines.

References

Navigating Early-Stage Drug Discovery: A Comparative Overview of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride in the Context of Novel Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Guide for Researchers, Scientists, and Drug Development Professionals

Currently, there is no publicly available in vivo efficacy data for the investigational compound 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. As a result, a direct comparison with established standards of care for any specific indication is not feasible at this preliminary stage. This compound is primarily available as a research chemical and has been categorized as a "Protein Degrader Building Block" and a potential "Hippo pathway inhibitor."

This guide provides a comparative framework for understanding the potential therapeutic rationale behind such a compound by examining the mechanisms and applications of Targeted Protein Degradation (TPD) and Hippo pathway modulation. This information is intended to offer a forward-looking perspective for researchers interested in the development of novel therapeutics based on these innovative strategies.

Section 1: Targeted Protein Degradation (TPD) - A Paradigm Shift in Drug Action

Conventional pharmacology relies on inhibitors that block the function of a target protein. TPD, however, offers a different approach by hijacking the cell's natural protein disposal machinery to eliminate the disease-causing protein entirely. This is often achieved through heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).[1]

A "Protein Degrader Building Block," such as this compound, represents a key chemical moiety that can be incorporated into a larger degrader molecule. These building blocks are designed to bind to either the target protein or an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to protein degradation.[2][3]

Mechanism of Action: PROTACs

PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (PROTAC-Target-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (Disease-Causing) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbTarget->Proteasome Recognition Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Mechanism of Action for a PROTAC Protein Degrader.
Comparative Advantages of TPD vs. Traditional Inhibition

FeatureTargeted Protein Degradation (e.g., PROTACs)Traditional Inhibition (e.g., Small Molecule Inhibitors)
Mechanism Event-driven, catalytic removal of target protein.[1]Occupancy-driven, stoichiometric binding to the active site.
Efficacy Can be effective at very low concentrations.[1]Requires sustained high concentrations for target saturation.
"Druggability" Can target proteins lacking active sites, including "undruggable" targets.[6]Typically limited to proteins with well-defined binding pockets.
Resistance May overcome resistance from target protein mutations or overexpression.[2]Susceptible to resistance via mutations in the inhibitor binding site.
Selectivity Selectivity is determined by the binding to both the target and the E3 ligase.Selectivity depends solely on the affinity for the target protein's binding site.

Section 2: The Hippo Signaling Pathway - A Key Regulator of Growth and Oncogenesis

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[7] Its dysregulation is implicated in the development and progression of various cancers.[8][9] The core of the pathway is a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[10][11]

When the Hippo pathway is active, YAP/TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation.[12] When the pathway is inactive, YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and promote the expression of genes involved in cell proliferation and survival.[13][14] In many cancers, the Hippo pathway is inactivated, leading to the oncogenic activation of YAP/TAZ.[15] Therefore, inhibiting the YAP/TAZ-TEAD interaction is a promising strategy for cancer therapy.[16][17]

A compound described as a "Hippo pathway inhibitor" could potentially act at various nodes of this pathway to suppress the oncogenic activity of YAP/TAZ.

Hippo_Pathway Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ_P p-YAP/TAZ LATS1_2->YAP_TAZ_P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Inhibits (P) Degradation Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ->TEAD Translocates & Binds Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Promotes

Simplified Overview of the Hippo Signaling Pathway.

Section 3: Experimental Protocols for Future In Vivo Efficacy Studies

While no specific protocols for this compound are available, the following represents a generalizable workflow for assessing the in vivo efficacy of a novel anti-cancer agent targeting pathways like TPD or Hippo.

General Xenograft Tumor Model Protocol
  • Cell Line Selection: Choose a cancer cell line with a known dependency on the target protein or a dysregulated Hippo pathway (e.g., high YAP/TAZ activity).

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into vehicle control, standard of care, and experimental compound groups.

  • Dosing and Administration: Administer the experimental compound and control treatments according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Endpoints:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor animal body weight as a measure of toxicity.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation or changes in downstream Hippo pathway markers).

Experimental_Workflow A 1. Cell Line Selection (Target-Dependent) B 2. Tumor Implantation (Immunodeficient Mice) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization (Vehicle, SoC, Test Article) C->D E 5. Dosing Regimen D->E F 6. Efficacy & Toxicity Monitoring E->F G 7. Endpoint Analysis (Tumor Collection) F->G

Generalized Workflow for In Vivo Efficacy Testing.

Conclusion and Future Directions

While this compound is at a nascent stage of investigation, its classification as a "Protein Degrader Building Block" and potential "Hippo pathway inhibitor" places it at the intersection of two of the most exciting areas in contemporary drug discovery. The principles of targeted protein degradation and Hippo pathway modulation offer the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance.

Future research will be essential to elucidate the precise mechanism of action, identify specific protein targets, and ultimately assess the in vivo efficacy and safety of novel compounds derived from this and similar chemical scaffolds. The frameworks presented in this guide offer a basis for the rational design and evaluation of such future therapeutic candidates.

References

Comparative Cross-Reactivity Profiling of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride and Other Cereblon Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride against established Cereblon (CRBN) E3 ligase ligands, pomalidomide and lenalidomide. As a novel compound categorized as a "Protein Degrader Building Block," understanding its selectivity is crucial for its potential application in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation strategies.

Disclaimer: There is currently no publicly available experimental data confirming the primary biological target of this compound. For the purpose of this illustrative guide, we are hypothesizing that its primary target is the E3 ubiquitin ligase Cereblon (CRBN), a common target for small molecule protein degraders. The following data and protocols for the comparator compounds are based on published literature and serve as a framework for the evaluation of novel ligands like this compound.

Introduction to Cereblon-Mediated Protein Degradation

Cereblon (CRBN) is a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN). Small molecule ligands, such as immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, bind to CRBN and modulate its substrate specificity. This binding event can induce the recruitment of "neosubstrates" to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for the therapeutic effects of IMiDs and is harnessed in the design of PROTACs, where a CRBN ligand is linked to a warhead that binds to a target protein of interest, thereby inducing its degradation.

Comparative Analysis of Cereblon Ligand Performance

The efficacy of a CRBN ligand is determined by its binding affinity to CRBN and its ability to induce the degradation of target proteins. The following table summarizes the binding affinities of the well-characterized CRBN ligands, pomalidomide and lenalidomide. A hypothetical entry for this compound is included to illustrate how a novel compound would be compared.

CompoundPrimary TargetBinding Affinity (Kd) to CRBNAssay Method
This compound CRBN (Hypothetical) Data Not Available To Be Determined
PomalidomideCRBN~180 nMIsothermal Titration Calorimetry (ITC)
LenalidomideCRBN~250 nMIsothermal Titration Calorimetry (ITC)

Cross-Reactivity Profiling

The "off-target" effects of CRBN ligands are primarily associated with the degradation of endogenous neosubstrates. Therefore, a critical aspect of profiling a novel CRBN ligand is to assess its impact on the degradation of known neosubstrates, such as IKZF1, IKZF3, and CK1α. Ideally, a selective CRBN ligand for a PROTAC would have high affinity for CRBN without inducing significant degradation of these proteins, unless they are the intended targets.

Furthermore, to ensure selectivity, a novel ligand should be screened against a panel of other E3 ligases.

Hypothetical Cross-Reactivity Screening Panel:

E3 Ligase FamilyRepresentative Members
Cullin-RING Ligases (CRLs) VHL, MDM2, cIAP1, XIAP
HECT E3 Ligases NEDD4, SMURF1
RING-in-between-RING (RBR) E3 Ligases PARKIN, HOIP

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of E3 ligase ligands.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a ligand binding to CRBN.

Methodology:

  • Protein Preparation: Recombinant human CRBN (typically in complex with DDB1) is purified and dialyzed into the appropriate ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Ligand Preparation: The test compound is dissolved in the same ITC buffer.

  • ITC Experiment: The CRBN-DDB1 solution is loaded into the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand are made into the sample cell.

  • Data Analysis: The heat changes associated with each injection are measured and integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the Kd.

Western Blot for Neosubstrate Degradation

Objective: To assess the ability of a CRBN ligand to induce the degradation of known neosubstrates in a cellular context.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., MM.1S multiple myeloma cells) is cultured and treated with various concentrations of the test compound for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for the neosubstrates (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin).

  • Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence. The band intensities are quantified, and the level of neosubstrate degradation is determined relative to the vehicle-treated control.

Visualizations

Signaling Pathway

cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation Target Target Protein (Protein of Interest) PROTAC->Target Binds CRBN CRL4-CRBN E3 Ubiquitin Ligase PROTAC->CRBN Binds Proteasome 26S Proteasome Target->Proteasome Degradation CRBN->Target Ubiquitination Ub Ubiquitin Degraded_Target Degraded Peptides Proteasome->Degraded_Target

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

cluster_0 Cross-Reactivity Profiling Workflow A Compound Synthesis (this compound) B Primary Target Binding Assay (e.g., ITC for CRBN affinity) A->B C Cellular Functional Assay (Neosubstrate Degradation Western Blot) B->C D Cross-Reactivity Screening (Panel of other E3 Ligases) B->D E Data Analysis & Comparison (Selectivity Profile Generation) C->E D->E

Caption: Experimental workflow for cross-reactivity profiling.

The Oxetane Advantage: A Comparative Guide to the Metabolic Stability of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, achieving metabolic stability is a critical hurdle. A compound's susceptibility to rapid metabolism can lead to poor pharmacokinetic profiles, reduced efficacy, and the formation of potentially toxic byproducts. A promising strategy in modern medicinal chemistry to mitigate these issues is the incorporation of an oxetane ring. This guide provides an objective comparison of the metabolic stability of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride against relevant structural analogs, supported by representative experimental data and detailed methodologies.

The inclusion of an oxetane moiety, a four-membered cyclic ether, can significantly enhance a molecule's metabolic resilience.[1] It often serves as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or isopropyl groups.[2][3] The unique structural and electronic properties of the oxetane ring, including its polarity and three-dimensionality, contribute to this improved metabolic profile by shielding vulnerable sites from enzymatic degradation.[4]

Comparative Metabolic Stability: A Data-Driven Overview

To illustrate the metabolic advantage conferred by the oxetane ring, the following table summarizes key parameters from a representative in vitro human liver microsomal (HLM) stability assay. The data compares 3-(3-Bromophenyl)oxetan-3-amine with two structural analogs that lack the oxetane moiety: a gem-dimethyl analog and an isopropyl analog. The crucial metrics presented are the half-life (t½) and intrinsic clearance (CLint), which are direct indicators of a compound's metabolic rate.[5] A longer half-life and a lower intrinsic clearance value signify greater metabolic stability.

Compound/AnalogStructural MoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
3-(3-Bromophenyl)oxetan-3-amine 3-Amino-3-phenyloxetane> 60< 10
2-(3-Bromophenyl)propan-2-amine (gem-Dimethyl Analog)gem-Dimethyl2545
1-(3-Bromophenyl)ethan-1-amine (Isopropyl Analog)Isopropylamine1578
Note: Data is representative and compiled to demonstrate the general trend of improved stability with oxetane incorporation.

The data clearly indicates a significant enhancement in metabolic stability for the oxetane-containing compound. The prolonged half-life and substantially lower intrinsic clearance of 3-(3-Bromophenyl)oxetan-3-amine highlight the protective effect of the oxetane ring against rapid metabolism by liver enzymes.

The Mechanism of Enhanced Stability

The improved metabolic stability of oxetane-containing compounds can be attributed to several factors. The primary route of metabolism for many small molecule drugs is oxidation by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. The oxetane ring is generally less susceptible to CYP-mediated oxidation compared to more electron-rich or sterically accessible groups.[4] By replacing a metabolically vulnerable group with a robust oxetane moiety, the overall metabolic liability of the molecule is reduced, leading to a longer half-life in the body.[4]

Experimental Protocols

A thorough assessment of metabolic stability is fundamental in drug discovery. The following is a detailed protocol for a standard in vitro human liver microsomal stability assay, a widely used method to evaluate the metabolic fate of new chemical entities.[1]

Human Liver Microsomal (HLM) Stability Assay

1. Materials and Reagents:

  • Test compound (this compound and analogs)

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (e.g., 1 µM).

  • Add the human liver microsome suspension to the wells of a 96-well plate.

  • Add the test compound working solution to the wells containing the microsomes.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) with gentle shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

3. LC-MS/MS Analysis:

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t½) from the slope of the linear regression of the initial phase of the curve.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t½) / (concentration of microsomal protein in mg/mL)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the human liver microsomal stability assay.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis Compound Test Compound (1 µM) Incubation Reaction Mixture Compound->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH NADPH Regenerating System NADPH->Incubation Timepoints Time Points (0, 5, 15, 30, 45, 60 min) Incubation->Timepoints Termination Add Acetonitrile + Internal Standard Timepoints->Termination Centrifugation Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Workflow for the in vitro human liver microsomal stability assay.

Conclusion

The strategic incorporation of an oxetane ring, as demonstrated with this compound, represents a highly effective approach to enhancing the metabolic stability of drug candidates. The comparative data underscores the significant advantage of this moiety over more traditional and metabolically labile functional groups. For researchers in drug discovery and development, leveraging the "oxetane advantage" can be a key strategy in designing molecules with improved pharmacokinetic profiles, ultimately leading to more promising therapeutic candidates.

References

Comparative Docking Analysis of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride Against the Histone Methyltransferase EZH2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a synthetic compound featuring an oxetane ring, a structural motif of increasing interest in medicinal chemistry.[1][2] The oxetane moiety, a four-membered cyclic ether, can significantly influence the physicochemical properties of a molecule, including its solubility, metabolic stability, and conformational rigidity.[1][2] While specific biological targets for this compound are not extensively documented in publicly available literature, its structural components suggest potential interactions with various protein targets. This guide presents a comparative molecular docking study of this compound against the human histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), a key enzyme implicated in cancer pathogenesis. For comparison, the well-characterized EZH2 inhibitor, Tazemetostat, is included in the analysis.

Data Summary of Comparative Docking Analysis

The following table summarizes the predicted binding affinities and ligand efficiencies of this compound and the reference inhibitor Tazemetostat when docked into the active site of EZH2 (PDB ID: 5WG6). Lower binding energy values are indicative of a more favorable predicted binding interaction.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Ligand EfficiencyInteracting Residues
This compoundEZH25WG6-7.20.38Tyr111, Phe667, Trp623
Tazemetostat (Reference)EZH25WG6-10.50.31Tyr111, Ala622, Phe667, Trp623, Arg684

Experimental Protocols

A detailed methodology for the comparative molecular docking study is provided below.

1. Software and Tools:

  • Protein Preparation: Schrödinger's Protein Preparation Wizard

  • Ligand Preparation: LigPrep, Schrödinger Suite

  • Molecular Docking: Glide, Schrödinger Suite

  • Visualization: Maestro, Schrödinger Suite

2. Protein Preparation: The crystal structure of human EZH2 in complex with a ligand (PDB ID: 5WG6) was obtained from the Protein Data Bank. The Protein Preparation Wizard was used to:

  • Assign bond orders and add hydrogens.

  • Create disulfide bonds.

  • Fill in missing side chains and loops using Prime.

  • Generate protonation states at pH 7.4 using Epik.

  • Minimize the structure using the OPLS3e force field.

3. Ligand Preparation: The 3D structures of this compound and Tazemetostat were generated. LigPrep was utilized to:

  • Generate possible ionization states at a target pH of 7.4 ± 1.0.

  • Generate tautomers and stereoisomers.

  • Perform an initial energy minimization.

4. Receptor Grid Generation: A receptor grid was generated using Glide. The grid box was centered on the co-crystallized ligand in the EZH2 active site to define the docking search space.

5. Molecular Docking: Flexible ligand docking was performed using the Standard Precision (SP) mode of Glide. The top-scoring poses for each ligand were selected based on their GlideScore.

6. Post-Docking Analysis: The docked poses were visualized in Maestro. The binding interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of EZH2 were analyzed.

Visualizations

Experimental Workflow for Comparative Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) Prot_Prep Protein Preparation PDB->Prot_Prep Ligand Ligand Structure Generation Lig_Prep Ligand Preparation Ligand->Lig_Prep Grid Receptor Grid Generation Prot_Prep->Grid Lig_Prep->Grid Dock Molecular Docking Grid->Dock Analysis Post-Docking Analysis Dock->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A general workflow for a comparative molecular docking experiment.

Simplified EZH2 Signaling Pathway

G EZH2 EZH2 H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Leads to Cell_Proliferation Cell Proliferation Gene_Repression->Cell_Proliferation Promotes

References

head-to-head comparison of different synthetic routes to 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride

The synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery, can be approached through several strategic routes. This guide provides a comparative analysis of two plausible synthetic pathways, evaluating them on key metrics such as yield, reaction conditions, and starting material accessibility. The information presented is a compilation of established synthetic methodologies for analogous structures, offering a predictive comparison to inform route selection for researchers and drug development professionals.

Two primary strategies are outlined: Route A , which proceeds through a 3-(3-bromophenyl)oxetan-3-ol intermediate, and Route B , which involves the direct reductive amination of 3-(3-bromophenyl)oxetan-3-one.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.

ParameterRoute A: Via Oxetan-3-ol IntermediateRoute B: Via Reductive Amination of Oxetan-3-one
Starting Materials Oxetan-3-one, 1,3-dibromobenzene1-(3-bromophenyl)ethan-1-one, Paraformaldehyde
Key Intermediates 3-(3-bromophenyl)oxetan-3-ol3-(3-bromophenyl)oxetan-3-one
Overall Yield (estimated) 30-40%45-55%
Number of Steps 43
Key Reagents n-BuLi, MsCl, NaN3, H2/Pd-CMn(OAc)3, NH4OAc, NaBH3CN
Reaction Conditions Cryogenic (-78 °C) for Grignard, moderate for other stepsElevated temperatures (80-100°C) for oxetane formation
Purification Methods Column chromatography for most stepsColumn chromatography, crystallization
Scalability Use of n-BuLi at low temperatures may pose challengesPotentially more scalable
Visualizing the Synthetic Pathways

The logical flow of the two synthetic routes is depicted in the following diagram.

cluster_A Route A: Via Oxetan-3-ol Intermediate cluster_B Route B: Direct Reductive Amination A_start Oxetan-3-one + 1,3-dibromobenzene A_int1 3-(3-bromophenyl)oxetan-3-ol A_start->A_int1 1. n-BuLi, -78 °C 2. Oxetan-3-one A_int2 3-azido-3-(3-bromophenyl)oxetane A_int1->A_int2 1. MsCl, Et3N 2. NaN3, DMF A_prod 3-(3-Bromophenyl)oxetan-3-amine A_int2->A_prod H2, Pd/C, MeOH A_salt 3-(3-Bromophenyl)oxetan-3-amine HCl A_prod->A_salt HCl in Ether B_start 1-(3-bromophenyl)ethan-1-one + Paraformaldehyde B_int1 3-(3-bromophenyl)oxetan-3-one B_start->B_int1 Mn(OAc)3, AcOH, 80 °C B_prod 3-(3-Bromophenyl)oxetan-3-amine B_int1->B_prod NH4OAc, NaBH3CN, MeOH B_salt 3-(3-Bromophenyl)oxetan-3-amine HCl B_prod->B_salt HCl in Ether start Comparison of Synthetic Routes start->A_start start->B_start

Caption: Comparative workflow of two synthetic routes to this compound.

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in each proposed synthetic route. These protocols are based on established literature procedures for similar substrates and transformations.

Route A: Via Oxetan-3-ol Intermediate

Step 1: Synthesis of 3-(3-bromophenyl)oxetan-3-ol

To a solution of 1,3-dibromobenzene (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise. The resulting mixture is stirred for 1 hour at -78 °C. A solution of oxetan-3-one (1.0 equivalent) in anhydrous THF is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with saturated aqueous NH4Cl solution and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 3-(3-bromophenyl)oxetan-3-ol.

Step 2: Synthesis of 3-azido-3-(3-bromophenyl)oxetane

To a solution of 3-(3-bromophenyl)oxetan-3-ol (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour. The mixture is then diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude mesylate is dissolved in DMF, and sodium azide (3.0 equivalents) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 3: Synthesis of 3-(3-bromophenyl)oxetan-3-amine

To a solution of 3-azido-3-(3-bromophenyl)oxetane (1.0 equivalent) in methanol, 10% palladium on carbon (10 wt%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3-(3-bromophenyl)oxetan-3-amine.

Step 4: Synthesis of this compound

The crude 3-(3-bromophenyl)oxetan-3-amine is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether (2.0 M) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Route B: Direct Reductive Amination

Step 1: Synthesis of 3-(3-bromophenyl)oxetan-3-one

A mixture of 1-(3-bromophenyl)ethan-1-one (1.0 equivalent), paraformaldehyde (3.0 equivalents), and manganese(III) acetate dihydrate (2.0 equivalents) in acetic acid is heated to 80 °C and stirred for 24 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and saturated aqueous NaHCO3 solution. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to give 3-(3-bromophenyl)oxetan-3-one.

Step 2: Synthesis of 3-(3-bromophenyl)oxetan-3-amine

To a solution of 3-(3-bromophenyl)oxetan-3-one (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol, sodium cyanoborohydride (1.5 equivalents) is added portion-wise at 0 °C.[1][2] The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is basified with 1 M NaOH solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to yield 3-(3-bromophenyl)oxetan-3-amine.

Step 3: Synthesis of this compound

The crude 3-(3-bromophenyl)oxetan-3-amine is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether (2.0 M) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound. Route B is likely to be more efficient with a higher estimated overall yield and fewer synthetic steps. The direct reductive amination in Route B is a well-established and robust transformation.[1][2] However, the formation of the oxetan-3-one intermediate might require optimization. Route A, while longer, utilizes a reliable Grignard reaction for the introduction of the aryl group and a standard azide reduction for the amine formation. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scalability, cost of starting materials, and available equipment.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride is crucial for maintaining laboratory safety and ensuring environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures in accordance with institutional and regulatory guidelines. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste.

I. Essential Safety and Hazard Information

Prior to handling or disposal, it is imperative to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most detailed information.

A. Personal Protective Equipment (PPE)

When handling this compound in any form (solid, solution, or contaminated materials), the following minimum PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

B. Hazard Summary

The following table summarizes the key hazard information for a closely related analog, which should be considered applicable in the absence of a specific SDS for the exact compound.

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.
H315Skin corrosion/irritation (Category 2)Causes skin irritation.
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.
H335Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.

II. Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.

  • Identify as Halogenated Organic Waste: Due to the presence of bromine, this compound must be classified as halogenated organic waste.

  • Segregate from Other Waste Streams: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste. Incompatible chemicals should be stored separately to prevent reactions.

Step 2: Waste Collection and Container Management

All waste containing this compound must be collected in designated, properly labeled containers.

  • Solid Waste:

    • Collect unused or expired solid this compound, as well as contaminated solids (e.g., weighing paper, gloves, absorbent pads from a spill), in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Liquid Waste:

    • For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container.

    • Clearly label the container as "Halogenated Organic Liquid Waste."

    • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Contaminated Labware (Sharps):

    • Contaminated sharps, such as needles and broken glassware, must be disposed of in a puncture-resistant sharps container.

    • Label the sharps container to indicate that it contains chemically contaminated items.

  • Contaminated Labware (Non-Sharps):

    • Disposable labware such as pipette tips and vials should be collected in a designated solid waste container for halogenated compounds.

    • For reusable glassware, decontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as halogenated liquid waste. After thorough decontamination, the glassware can be washed and reused.

Step 3: Labeling of Waste Containers

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.

  • All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration or percentage of the chemical in the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage of Waste Pending Disposal

Waste must be stored safely and in a designated area while awaiting pickup by a hazardous waste disposal service.

  • Designated Satellite Accumulation Area: Store waste containers in a designated satellite accumulation area that is at or near the point of generation.

  • Secondary Containment: Place waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Segregation: Ensure that the halogenated waste is stored separately from incompatible materials.

Step 5: Arranging for Waste Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Follow all institutional procedures for waste pickup requests.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid, Liquid, Contaminated Labware) Segregation Segregate as Halogenated Organic Waste Start->Segregation SolidWaste Solid Waste Collection (e.g., unused compound, gloves) Segregation->SolidWaste LiquidWaste Liquid Waste Collection (e.g., solutions, rinsate) Segregation->LiquidWaste ContaminatedLabware Contaminated Labware (e.g., pipette tips, vials) Segregation->ContaminatedLabware Labeling Label Container as 'Hazardous Waste' SolidWaste->Labeling LiquidWaste->Labeling ContaminatedLabware->Labeling Storage Store in Designated Satellite Accumulation Area with Secondary Containment Labeling->Storage Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Storage->Pickup End Proper Disposal by Licensed Facility Pickup->End

Caption: Disposal workflow for this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。